molecular formula C7H3Cl3O B1294568 3,5-Dichlorobenzoyl chloride CAS No. 2905-62-6

3,5-Dichlorobenzoyl chloride

Cat. No.: B1294568
CAS No.: 2905-62-6
M. Wt: 209.5 g/mol
InChI Key: GGHLXLVPNZMBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl3O and its molecular weight is 209.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHLXLVPNZMBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027506
Record name 3,5-Dichlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-62-6
Record name 3,5-Dichlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 3,5-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dichlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichlorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DICHLOROBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S09182623N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physical and chemical properties of 3,5-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dichlorobenzoyl chloride, a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals. This document outlines its core characteristics, synthesis methodologies, and key applications, presenting data in a clear and accessible format for laboratory and development use.

Core Properties

This compound is a low-melting solid or a colorless to yellow liquid at or near room temperature.[1][2] It is characterized by a reactive acyl chloride group that makes it a versatile building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2905-62-6[1][3][4][5][6][7]
Molecular Formula C₇H₃Cl₃O[3][4][5][6][7]
Molecular Weight 209.46 g/mol [3][4][5][6][7]
Appearance Light yellow, low-melting solid or colorless to yellow liquid[1][3]
Melting Point 24 - 28 °C (75.2 - 82.4 °F)[1][3][4]
Boiling Point 245 - 249 °C (473 - 480.2 °F)[3][4]
135 - 137 °C (275 - 278.6 °F) @ 25 mmHg[7][8][9]
Density 1.478 g/cm³[3][4][10]
Refractive Index n20/D 1.582[7][8][11][9]
Vapor Pressure 0.02 mmHg @ 25 °C[4]
Flash Point 137 °C (278.6 °F)[3][11]
Solubility Insoluble in water; reacts with water. Soluble in benzene, ether, and toluene.[4][12][13]

Chemical Reactivity and Stability

This compound is a moisture-sensitive compound that can decompose in contact with water, liberating toxic gases.[3][13] It is incompatible with strong oxidizing agents and strong bases.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]

Table 2: Safety and Hazard Information

Hazard ClassificationDescriptionReference(s)
Acute Oral Toxicity Category 4: Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[3]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[3]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[3]
Corrosive to Metals Category 1: May be corrosive to metals.[13]

Applications in Synthesis

This compound is a crucial intermediate in several industrial applications, most notably in the production of agrochemicals and pharmaceuticals.[1][14][15]

  • Agrochemicals: Its primary use is in the synthesis of the herbicide Propyzamide (Pronamide), which is effective in controlling weeds, particularly those resistant to other chemicals.[1]

  • Pharmaceuticals: The 3,5-dichlorobenzoyl moiety, introduced via this reagent, can enhance the properties of active pharmaceutical ingredients (APIs) by improving their stability, absorption, and target affinity.[1] It is a key intermediate for some FDA-approved medications, including treatments for dry eye disease, and is used in the development of new analgesics and medications for central nervous system disorders.[1]

  • Dyes and Specialty Chemicals: It also serves as an intermediate in the manufacturing of dyes and other specialty chemicals.[14][15]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been documented. The most common laboratory-scale preparations involve the chlorination of 3,5-dichlorobenzoic acid.

Method 1: Reaction with Thionyl Chloride

This method involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride.[16][17]

  • Reagents:

  • Procedure:

    • A solution of 3,5-dichlorobenzoic acid (0.07 mol) and thionyl chloride (0.09 mol) in 60 ml of methylene chloride is prepared.[17]

    • The mixture is refluxed on a steam bath for two hours.[17]

    • The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess thionyl chloride.[17]

    • The residue is purified by distillation to yield this compound.[17]

Method 2: Reaction with Oxalyl Chloride

This method utilizes oxalyl chloride as the chlorinating agent, often with a catalytic amount of dimethylformamide (DMF).[7][15][16]

  • Reagents:

    • Aryl carboxylic acid (e.g., 3,5-dichlorobenzoic acid) (10.0 mmol)

    • Dichloromethane (DCM) (50 mL)

    • Dimethylformamide (DMF) (catalytic amount)

    • Oxalyl chloride (20.0 mmol)

  • Procedure:

    • Dissolve the aryl carboxylic acid in DCM in a round-bottomed flask, and add a few drops of DMF.[7][15]

    • Cool the mixture to 0°C.[7][15]

    • Add oxalyl chloride dropwise to the reaction mixture.[7][15]

    • Allow the reaction to proceed for 4 hours at this temperature.[7][15]

    • Concentrate the solvent in vacuo. The resulting residue of this compound can be used directly for subsequent reactions.[7][15]

Method 3: Multi-step Synthesis from Anthranilic Acid

A patented method describes a more complex, multi-step synthesis starting from anthranilic acid.[14] This process involves protection of the amino group, followed by chlorination, deprotection, and subsequent conversion to the acid chloride.[14]

Visualized Synthesis Workflow

The following diagram illustrates a common and straightforward laboratory synthesis of this compound from its corresponding carboxylic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product Reactant1 3,5-Dichlorobenzoic Acid Reaction Reflux in Solvent (e.g., Methylene Chloride) Reactant1->Reaction Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Reaction Workup Concentration under Reduced Pressure Reaction->Workup Reaction Completion Purification Distillation Workup->Purification Product This compound Purification->Product Isolation

Caption: Synthesis of this compound.

This diagram outlines the key stages in the synthesis of this compound, from the initial reactants through the reaction and purification steps to the final product. A logical relationship for the application of this compound in drug development is depicted below.

Drug_Development_Logic cluster_intermediate Key Intermediate cluster_synthesis Synthetic Pathway cluster_api Resulting Compound cluster_properties Enhanced Properties cluster_application Therapeutic Application Intermediate This compound Synthesis Chemical Synthesis (e.g., Acylation) Intermediate->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Forms Properties Improved Stability Enhanced Absorption Better Target Affinity API->Properties Exhibits Application Drug Product for Specific Indications Properties->Application Leads to

Caption: Role in Drug Development.

References

An In-depth Technical Guide to 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 3,5-Dichlorobenzoyl chloride, a pivotal intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Its versatile chemical nature makes it a valuable building block in the development of a wide range of organic molecules.[2]

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a cornerstone for its application in experimental design and chemical synthesis.

PropertyValueCitations
Molecular Formula C₇H₃Cl₃O[3][4]
Linear Formula Cl₂C₆H₃COCl
Molecular Weight 209.46 g/mol [4][5]
CAS Number 2905-62-6[3][4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is critical for its availability in research and industrial applications. A prevalent and efficient method involves the chlorination of 3,5-dichlorobenzoic acid.

Synthesis from 3,5-Dichlorobenzoic Acid using Thionyl Chloride

This common laboratory procedure utilizes thionyl chloride (SOCl₂) as the chlorinating agent.[6]

Methodology:

  • To 20g of 3,5-dichlorobenzoic acid, add 49.4g of thionyl chloride and 0.21g of pyridine.[7]

  • The mixture is refluxed for a period of 2 to 20 hours.[7][8]

  • Following the reflux, excess thionyl chloride is removed from the reaction mixture, typically through distillation.[7]

  • Dry hexane (B92381) is introduced to the residue, and any insoluble material is filtered out.[7]

  • Hexane is then removed under reduced pressure.[7]

  • The resulting crude product can be purified by crystallization to yield this compound.[7]

Synthesis from Aryl Carboxylic Acid using Oxalyl Chloride

An alternative method employs oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF).[1]

Methodology:

  • Dissolve the aryl carboxylic acid (10.0 mmol) in 50 mL of dichloromethane (B109758) (DCM) in a 100 mL round-bottomed flask.[1]

  • Add a few drops of DMF to the solution.[1]

  • Cool the mixture to 0°C in an ice bath.[1]

  • Add oxalyl chloride (20.0 mmol, 2.0 equivalents) dropwise to the cooled reaction mixture.[1]

  • Allow the reaction to proceed for an additional 4 hours at this temperature.[1]

  • Concentrate the solvent in vacuo to obtain the crude this compound, which can often be used directly in subsequent steps.[1]

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other complex molecules.[2] Its derivatives have shown potential in treating a range of conditions. For instance, it is a precursor in the creation of certain analgesics for pain and headache management, as well as drugs targeting central nervous system disorders.[9][10] In the agrochemical sector, it is a key component in the production of the herbicide Propyzamide.[9]

The reactivity of the acyl chloride group allows for its incorporation into larger molecular scaffolds, which can modulate the biological activity and pharmacokinetic properties of a drug, such as improving its stability and absorption.[9]

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of this compound to its application in the development of new chemical entities.

cluster_synthesis Synthesis Phase cluster_application Application Phase start Starting Material (3,5-Dichlorobenzoic Acid) reaction Chlorination Reaction start->reaction Reacts with reagent Chlorinating Agent (e.g., Thionyl Chloride) reagent->reaction product This compound reaction->product Yields intermediate This compound derivatization Derivatization Reactions (e.g., with arylamines) intermediate->derivatization Used in api Active Pharmaceutical Ingredient (API) derivatization->api Produces formulation Drug Formulation & Development api->formulation Incorporated into

References

Synthesis of 3,5-Dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides a comprehensive overview of common synthetic methods, detailed experimental protocols, and a comparative analysis of reaction conditions to aid researchers in optimizing this chemical transformation.

Introduction

This compound is a valuable building block in organic synthesis.[2] Its reactive acyl chloride group allows for the facile introduction of the 3,5-dichlorobenzoyl moiety into various molecules, which can enhance biological activity or modify physical properties.[2] The primary application of this intermediate is in the manufacturing of the herbicide Propyzamide.[2] In the pharmaceutical industry, it serves as a key component in the synthesis of drugs for pain management and other advanced therapeutic agents.[2] The efficient and high-yield synthesis of this compound is therefore of significant interest.

The most common and direct method for the synthesis of this compound is the reaction of 3,5-dichlorobenzoic acid with a chlorinating agent.[3] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this conversion, often in the presence of a catalyst such as dimethylformamide (DMF) or pyridine (B92270) to facilitate the reaction.[3][4]

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes quantitative data from various reported procedures for the synthesis of this compound from 3,5-dichlorobenzoic acid.

Chlorinating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thionyl chloridePyridineNoneReflux20Quantitative[4]
Thionyl chlorideNoneMethylene chlorideReflux2Not specified[5]
Thionyl chlorideNoneNoneReflux5100 (crude)[6]
Oxalyl chlorideDMFDichloromethane0 to 254Not specified[1][6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure that reports a quantitative yield.[4]

Materials:

  • 3,5-Dichlorobenzoic acid (20 g)

  • Thionyl chloride (49.4 g)

  • Pyridine (0.21 g)

  • Dry hexane (B92381)

Procedure:

  • To 20 g of 3,5-dichlorobenzoic acid, add 49.4 g of thionyl chloride and 0.21 g of pyridine.

  • The reaction mixture is refluxed for 20 hours.

  • After the reaction is complete, excess thionyl chloride is removed by distillation.

  • Dry hexane is added to the residue, and any insoluble matter is filtered out.

  • The hexane is removed from the filtrate under reduced pressure.

  • The remaining solution is crystallized to obtain this compound.

Method 2: Synthesis using Oxalyl Chloride

This protocol is based on a general method for the synthesis of acyl chlorides from carboxylic acids.[1][6][7]

Materials:

  • 3,5-Dichlorobenzoic acid (10.0 mmol)

  • Oxalyl chloride (20.0 mmol, 2.0 equivalents)

  • Dichloromethane (DCM, 50 mL)

  • Dimethylformamide (DMF, a few drops)

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 10.0 mmol of 3,5-dichlorobenzoic acid in 50 mL of dichloromethane.

  • Add a few drops of DMF to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 20.0 mmol of oxalyl chloride dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Concentrate the solvent in vacuo to obtain the crude this compound, which can be used directly for subsequent reactions or purified by distillation.

Experimental Workflow

The general workflow for the synthesis of this compound from 3,5-dichlorobenzoic acid is illustrated in the following diagram.

Synthesis_Workflow start Start step1 React 3,5-Dichlorobenzoic Acid with Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) start->step1 step2 Reaction Work-up (e.g., Removal of excess reagent) step1->step2 step3 Purification (e.g., Distillation or Crystallization) step2->step3 end 3,5-Dichlorobenzoyl Chloride step3->end

Caption: General workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the direct chlorination of 3,5-dichlorobenzoic acid is the most common approach, other methods for the synthesis of this compound have been reported. These often involve multi-step syntheses starting from different precursors, such as benzoyl chloride or anthranilic acid.[8][9][10][11] For instance, one patented method describes a five-step synthesis starting from anthranilic acid.[8] Another approach involves the sulfonation of benzoyl chloride followed by catalytic chlorination and desulfurization.[9] These alternative routes may be advantageous in specific industrial settings or when the primary starting material is unavailable.

Conclusion

The synthesis of this compound from 3,5-dichlorobenzoic acid is a well-established and efficient transformation. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent will depend on factors such as desired purity, reaction scale, and cost. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling them to select and optimize the most suitable synthetic strategy for their specific needs.

References

Reactivity of the Acyl Chloride Group in 3,5-Dichlorobenzoyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the acyl chloride group in 3,5-Dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The document elucidates the electronic and steric factors governing its reactivity, presents quantitative data on its reaction kinetics, and provides detailed experimental protocols for its principal reactions. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (DCBC) is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with two chlorine atoms at the meta positions. This substitution pattern significantly influences the reactivity of the acyl chloride functional group. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, DCBC is a versatile reagent for introducing the 3,5-dichlorobenzoyl moiety into a wide range of molecules. Its applications span the synthesis of herbicides like Propyzamide, active pharmaceutical ingredients for pain management and dry eye disease, and high-performance dyes.[1]

Electronic and Steric Effects on Reactivity

The reactivity of the acyl chloride group in this compound is primarily dictated by the electronic effects of the two chlorine substituents on the benzene (B151609) ring.

  • Inductive Effect: Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). The two chlorine atoms at the 3 and 5 positions synergistically pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more reactive towards nucleophiles.

  • Resonance Effect: While chlorine possesses lone pairs of electrons and can theoretically participate in resonance (+R effect) by donating electron density to the benzene ring, this effect is generally weaker than its inductive effect, especially from the meta position. In the case of this compound, the chlorine atoms are in meta positions relative to the acyl chloride group. Resonance effects are most pronounced for substituents in the ortho and para positions. Therefore, the resonance effect of the chlorine atoms in DCBC has a minimal impact on the reactivity of the acyl chloride group.

  • Steric Effects: The chlorine atoms in the 3 and 5 positions do not impose significant steric hindrance around the acyl chloride functional group. This allows for relatively easy access of nucleophiles to the electrophilic carbonyl carbon, further contributing to the compound's high reactivity.

Quantitative Reactivity Data

The reactivity of substituted benzoyl chlorides can be quantitatively assessed and compared using linear free-energy relationships, such as the Hammett equation. The Hammett equation, in the form log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).

A study on the solvolysis of substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) provides valuable quantitative insight into the reactivity of this compound. The Hammett correlation for this reaction allows for a comparison of its reactivity with other substituted benzoyl chlorides.

Substituent (Z) in Z-C₆H₄COClσ (for meta-substituents)log k (s⁻¹) in 97H at 25°C
H0.00-4.47
3-Cl0.37-3.73
3,5-diCl0.74 (2 x 0.37)-3.00
3-NO₂0.71-3.10

Data adapted from Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(7), 6095–6123.

The positive ρ value for this reaction indicates that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state of the rate-determining step (nucleophilic attack). The two chlorine atoms in this compound have a combined σ value of approximately 0.74, leading to a significantly faster solvolysis rate compared to unsubstituted benzoyl chloride.

Key Reactions and Experimental Protocols

The high reactivity of the acyl chloride group in this compound allows it to readily participate in a variety of nucleophilic acyl substitution reactions.

Hydrolysis

This compound is sensitive to moisture and readily hydrolyzes in the presence of water to form 3,5-dichlorobenzoic acid and hydrochloric acid. This reaction is typically vigorous.

Reaction Scheme:

Cl₂C₆H₃COCl + RNH₂ → Cl₂C₆H₃CONHR + HCl

Cl₂C₆H₃COCl + ROH → Cl₂C₆H₃COOR + HCl

Cl₂C₆H₃COCl + Ar-H --(AlCl₃)--> Cl₂C₆H₃CO-Ar + HCl

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Experimental_Workflow start Start: Reactant Preparation reaction Reaction Setup: - Dissolve Nucleophile - Add Base (optional) - Cool mixture start->reaction addition Slow Addition of This compound reaction->addition stirring Reaction Stirring (Monitor by TLC) addition->stirring workup Aqueous Work-up: - Quench reaction - Separate layers - Wash organic phase stirring->workup drying Drying and Solvent Removal workup->drying purification Purification: - Recrystallization or - Column Chromatography drying->purification product Final Product purification->product

Caption: A typical experimental workflow for an acylation reaction using this compound.

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis. The electron-withdrawing inductive effects of the two meta-chloro substituents significantly enhance the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. This guide has provided a detailed overview of its reactivity, supported by quantitative data and practical experimental protocols. A thorough understanding of the principles outlined herein will aid researchers, scientists, and drug development professionals in the effective utilization of this important chemical intermediate for the synthesis of novel and valuable compounds.

References

Spectroscopic Profile of 3,5-Dichlorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₃Cl₃O, and it has a molecular weight of 209.46 g/mol . The spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.958Doublet2HH-2, H-6
7.640Triplet1HH-4

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum shows four signals corresponding to the seven carbon atoms in the molecule, due to the molecule's symmetry.

Chemical Shift (ppm)Assignment
~167C=O (Carbonyl)
~136C-Cl
~133C-H
~130C-C(O)Cl

Note: Experimentally determined peak values for ¹³C NMR were not available in the searched literature. The provided values are estimates based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1770StrongC=O stretch (acid chloride)
~1570MediumC=C stretch (aromatic)
~870StrongC-Cl stretch (aromatic)
~750StrongC-H bend (aromatic)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Putative Fragment
20850.0[M]⁺ (Molecular ion)
173100.0[M-Cl]⁺
14535.0[M-Cl-CO]⁺
10920.0[C₆H₃Cl]⁺
7515.0[C₆H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum was recorded on a 300 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For the ¹³C NMR spectrum, a broadband proton-decoupled spectrum would be acquired on the same instrument.

Infrared Spectroscopy

The infrared spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a liquid sample or a solution, a thin film between salt plates (e.g., NaCl or KBr) would be used. The spectrum provided by the NIST WebBook was obtained in the gas phase.[1]

Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and a beam of electrons with an energy of 70 eV was used to ionize the molecules. The resulting positively charged fragments were then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound and the general structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3,5-Dichlorobenzoyl Chloride Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A logical workflow for the spectroscopic characterization of this compound.

The chemical structure of this compound.

References

Solubility of 3,5-Dichlorobenzoyl Chloride in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorobenzoyl chloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility, addressing the compound's reactive nature.

Introduction

This compound (C₇H₃Cl₃O, CAS No: 2905-62-6) is a reactive acyl chloride widely used as an intermediate in the synthesis of pharmaceuticals, herbicides, and other specialty chemicals.[1][2] Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This document aims to provide a practical resource for professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Weight209.46 g/mol [1]
Melting Point28 °C (lit.)[1]
Boiling Point135-137 °C/25 mmHg (lit.)[1]
AppearanceWhite or Colorless to Almost white or Almost colorless powder to lump to clear liquid[1]
SensitivityMoisture Sensitive[1]

Solubility Data

SolventQualitative SolubilityNotesReference
BenzeneSoluble[1][2]
TolueneSoluble[1]
EtherSoluble[2]
WaterInsolubleReacts with water.[2]

It is important to note that this compound is highly reactive towards protic solvents such as water, alcohols, and primary/secondary amines, leading to the formation of the corresponding carboxylic acid, esters, or amides. This reactivity should be a key consideration when selecting solvents for any application.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, the following detailed experimental protocol outlines a robust method for determining the solubility of this compound in aprotic organic solvents. This protocol is designed to account for the compound's reactivity.

Principle

The isothermal shake-flask method is a standard technique for solubility determination. An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the supernatant is determined. Due to the high reactivity of acyl chlorides, direct quantification can be challenging. Therefore, a derivatization step followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended for accurate quantification.

Materials and Equipment
  • This compound (high purity)

  • Selected aprotic organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate), anhydrous grade

  • Derivatizing agent (e.g., anhydrous methanol, diethylamine)

  • Internal standard for chromatography

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Derivatization cluster_analysis Analysis start Start prep_solvent Prepare Anhydrous Solvent start->prep_solvent prep_solute Weigh Excess this compound prep_solvent->prep_solute mix Combine Solute and Solvent in a Sealed Vial prep_solute->mix shake Equilibrate in Thermostatic Shaker mix->shake centrifuge Centrifuge to Separate Excess Solid shake->centrifuge sample Withdraw Supernatant centrifuge->sample derivatize Derivatize Aliquot with Reagent (e.g., Methanol) sample->derivatize analyze Analyze by HPLC or GC derivatize->analyze quantify Quantify against Calibration Curve analyze->quantify end_node End quantify->end_node G cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis A System Equilibration C Sample Analysis A->C B Calibration Standards Preparation D Calibration Curve Generation B->D E Solubility Calculation C->E D->E

References

The Versatility of 3,5-Dichlorobenzoyl Chloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzoyl chloride (3,5-DCBC) is a pivotal reagent in organic synthesis, serving as a versatile building block for a diverse array of molecules with significant applications in agrochemicals, pharmaceuticals, and material science. Its disubstituted chlorinated phenyl ring and reactive acyl chloride functionality make it an ideal precursor for introducing specific structural motifs that can enhance biological activity and material properties. This technical guide provides an in-depth overview of the primary applications of 3,5-DCBC, complete with detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways and mechanisms.

Introduction

This compound is a colorless to yellow liquid or low-melting solid with the chemical formula C₇H₃Cl₃O.[1] Its utility in organic synthesis stems from the electrophilic nature of the acyl chloride, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and arenes. The presence of two chlorine atoms on the benzene (B151609) ring imparts specific steric and electronic properties to the resulting derivatives, often influencing their physical, chemical, and biological characteristics. This guide will explore its crucial role in the synthesis of high-value chemical entities.[2]

Applications in Agrochemicals: The Synthesis of Propyzamide

One of the most significant applications of 3,5-DCBC is in the production of the herbicide Propyzamide.[2][3] Propyzamide is a selective, systemic herbicide used to control a variety of annual and perennial grasses and some broad-leaved weeds in numerous crops.[4]

Synthesis of Propyzamide

The synthesis involves the acylation of 3-amino-3-methyl-1-butyne with this compound.

Reaction Scheme:

G reagent1 This compound conditions NaOH, Chloroform (B151607)/Ethanol 15-25°C, 4h reagent1->conditions reagent2 3-Amino-3-methyl-1-butyne reagent2->conditions product Propyzamide conditions->product

Caption: Synthesis of Propyzamide from this compound.

Experimental Protocol: Synthesis of Propyzamide[5]
  • In a suitable reaction vessel, dissolve 52.8 g (0.63 mol) of 3-amino-3-methyl-1-butyne (98% purity) in a mixture of 6000 g of chloroform and 2000 g of ethanol.

  • Stir the solution at a temperature of 15-25°C.

  • Slowly add this compound to the reaction mixture.

  • Maintain the pH of the reaction at 8.0 by the controlled addition of a 30% sodium hydroxide (B78521) solution.

  • Continue the reaction at 15-25°C for 4 hours.

  • After the reaction is complete, filter the mixture.

  • Dry the resulting filter cake at 100-105°C for 2 hours to obtain the crude product.

  • Recrystallize the crude product from methanol (B129727) to yield pure Propyzamide.

Quantitative Data
Reactant 1Reactant 2SolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)Reference
This compound3-Amino-3-methyl-1-butyneChloroform/Ethanol30% NaOH15-254-99.8 (after recrystallization)[5]
Mechanism of Action of Propyzamide

Propyzamide acts by inhibiting mitosis in plant cells.[6] It binds to tubulin, preventing its assembly into microtubules, which are essential for cell division.[6]

G Propyzamide Propyzamide Tubulin Tubulin Propyzamide->Tubulin binds to Microtubule_Assembly Microtubule Assembly Propyzamide->Microtubule_Assembly inhibits Tubulin->Microtubule_Assembly is essential for Mitosis Mitosis (Cell Division) Microtubule_Assembly->Mitosis is required for Plant_Growth Weed Growth Mitosis->Plant_Growth leads to

Caption: Mechanism of action of the herbicide Propyzamide.

Applications in Pharmaceuticals: Synthesis of a Key Intermediate for Lifitegrast

This compound is a crucial starting material for the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a key intermediate for the pharmaceutical agent Lifitegrast.[7] Lifitegrast is used for the treatment of dry eye disease.[8]

Synthetic Pathway to a Lifitegrast Intermediate

A multi-step synthesis starting from this compound yields the tetrahydroisoquinoline intermediate.[7]

G start 3,5-Dichlorobenzoyl chloride step1 Amide Formation (2-aminoethanol) start->step1 step2 Reduction step1->step2 step3 Friedel-Crafts Cyclization step2->step3 product 5,7-Dichlorotetrahydro- isoquinoline step3->product

Caption: Synthetic workflow to a key Lifitegrast intermediate.

Experimental Protocol: Synthesis of 2-((3,5-Dichlorobenzoyl)amino)ethanol[7]

This protocol describes the first step in the synthesis of the tetrahydroisoquinoline intermediate.

  • To a solution of 2-aminoethanol in a suitable solvent, add this compound dropwise at a controlled temperature.

  • The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • After the addition is complete, stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up involves extraction and purification by crystallization or column chromatography.

Note: The reference indicates a three-step synthesis to the tetrahydroisoquinoline with a high total yield of 76%, but does not provide a detailed protocol for each step. The above is a general procedure for the initial amide formation.

Mechanism of Action of Lifitegrast

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[9][10] It blocks the interaction of LFA-1 with its ligand, intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell mediated inflammation associated with dry eye disease.[9][11][12]

G Lifitegrast Lifitegrast LFA1 LFA-1 on T-cell Lifitegrast->LFA1 binds to Binding LFA-1/ICAM-1 Binding Lifitegrast->Binding blocks LFA1->Binding ICAM1 ICAM-1 on Corneal/Conjunctival Cells ICAM1->Binding T_cell_activation T-cell Activation & Migration Binding->T_cell_activation Inflammation Ocular Inflammation (Dry Eye Disease) T_cell_activation->Inflammation

Caption: Signaling pathway inhibited by the drug Lifitegrast.

General Synthetic Applications of this compound

Beyond these specific examples, 3,5-DCBC is widely used in various fundamental organic transformations.

Amide Synthesis

3,5-DCBC readily reacts with primary and secondary amines to form the corresponding N-substituted-3,5-dichlorobenzamides. These reactions are typically carried out in the presence of a base to scavenge the HCl formed.

General Experimental Protocol for Amide Synthesis: [13]

  • Dissolve the amine and a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C.

  • Add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for Amide Synthesis:

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Various arylamines-DMF60-Good[13]
Ester Synthesis

Esterification can be achieved by reacting 3,5-DCBC with alcohols or phenols. The reactivity of the alcohol or phenol (B47542) and the reaction conditions will influence the outcome. For less reactive phenols, a base is typically required.

General Experimental Protocol for Ester Synthesis (Schotten-Baumann conditions for phenols): [14]

  • Dissolve the phenol in an aqueous solution of a base (e.g., 10% NaOH).

  • Add this compound and stir vigorously at room temperature.

  • The product precipitates out of the solution and can be collected by filtration.

  • Wash the solid with water and a dilute solution of sodium bicarbonate.

  • Recrystallize the crude product from a suitable solvent.

Friedel-Crafts Acylation

3,5-DCBC can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3,5-dichlorobenzoyl group onto an aromatic ring.[15] This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[16]

Reaction Mechanism for Friedel-Crafts Acylation:

G start 3,5-Dichlorobenzoyl chloride + AlCl3 acylium_ion Acylium Ion (Electrophile) start->acylium_ion generates sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex aromatic_ring Aromatic Ring (Nucleophile) aromatic_ring->sigma_complex attacks deprotonation Deprotonation sigma_complex->deprotonation product Aryl Ketone deprotonation->product

Caption: General mechanism of Friedel-Crafts acylation.

General Experimental Protocol for Friedel-Crafts Acylation:

  • To a cooled (0°C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add this compound.

  • To this mixture, add the aromatic substrate dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by chromatography or recrystallization.

Applications in Material Science

While less documented with specific protocols in readily available literature, 3,5-DCBC is a precursor for various specialty materials.

  • Dyes and Pigments: The 3,5-dichlorobenzoyl moiety can be incorporated into dye structures to enhance properties such as durability and weather resistance.[2]

  • Polymers: As a di-functional acyl chloride (in its derivative forms) or a monofunctional chain terminator/modifier, it can be used in the synthesis of polyesters and polyamides, imparting flame retardancy and modifying mechanical properties.

  • Liquid Crystals: The rigid, substituted phenyl ring makes it a candidate for incorporation into the core structure of liquid crystal molecules.[2]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility spans the creation of life-saving pharmaceuticals, the development of essential agrochemicals, and the innovation of advanced materials. The reactivity of its acyl chloride group, combined with the specific properties imparted by the dichlorinated ring, ensures its continued importance in both academic research and industrial applications. This guide has provided a comprehensive overview of its key applications, supported by detailed protocols and mechanistic insights, to aid researchers in leveraging the full potential of this important chemical intermediate.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 3,5-Dichlorobenzoyl chloride (CAS No. 2905-62-6). The information is intended to minimize risks and ensure a safe laboratory environment for all personnel. Adherence to these guidelines is critical when working with this corrosive and water-reactive compound.

Chemical and Physical Properties

This compound is a vital building block in the synthesis of agrochemicals, such as the herbicide Propyzamide, and various pharmaceutical compounds.[1][2] Its utility stems from the reactive acyl chloride group, which readily participates in a variety of organic reactions.[1] However, this reactivity also dictates its hazardous nature.

PropertyValue
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
Appearance Colorless to yellow liquid or low-melting solid[1]
Melting Point 24-28 °C[1]
Boiling Point 135-137 °C at 25 mmHg[3]
Flash Point 113 °C (235.4 °F) - closed cup
Vapor Pressure 0.1 mmHg at 32 °C
Solubility Insoluble in water[4]; Soluble in benzene (B151609) and toluene[3][5]
Refractive Index n20/D 1.582 (lit.)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling.[6] The Globally Harmonized System (GHS) classification is as follows:

Hazard ClassCategory
Acute Toxicity, OralCategory 4[7]
Skin Corrosion/IrritationCategory 1B / 1C[5][6]
Serious Eye Damage/Eye IrritationCategory 1[6][7]
Specific target organ toxicity (single exposure)Category 3[6]
Corrosive to MetalsCategory 1[7]

Signal Word: Danger[6]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H290: May be corrosive to metals.[5][8]

Toxicological Data

Route of ExposureEndpointSpeciesValue
OralLD50Rat794 mg/kg[5][6][9]

Safe Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[6]

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[11]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following provides general guidance:

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[7] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves.[7] Always inspect gloves for tears or holes before use.

    • Lab Coat: A flame-resistant lab coat should be worn.[7]

    • Protective Clothing: For larger quantities or procedures with a high risk of splashing, additional protective clothing, such as an apron or coveralls, may be necessary.[7]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[9]

PPE_Selection_Workflow start Start: Handling This compound ppe_base Mandatory Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_base fume_hood Is the work performed in a chemical fume hood? respirator NIOSH/MSHA Approved Respirator (Acid Gas/Organic Vapor Cartridge) fume_hood->respirator  No splash_risk High risk of splashing? fume_hood->splash_risk  Yes ppe_base->fume_hood face_shield Add Full-Face Shield end Proceed with experiment face_shield->end respirator->splash_risk splash_risk->face_shield  Yes splash_risk->end  No

Caption: Personal Protective Equipment (PPE) selection workflow.

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

  • General Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12] A refrigerator is recommended for storage.[3][9]

  • Moisture Sensitivity: This compound is moisture-sensitive and reacts with water.[9][10] Keep containers tightly closed and, if possible, store under an inert atmosphere (e.g., argon or nitrogen).[10]

  • Incompatible Materials: Segregate from strong bases, strong oxidizing agents, and water.[6][9] Do not store with flammable materials.[11]

  • Container: Store in the original, tightly sealed container.[7] Secondary containment, such as a chemical-resistant tray, should be used to contain any potential spills.[12][13]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[12]

First Aid Measures

In the event of exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to the attending medical professional.[6][9]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing and shoes.[7] Wash the affected area with soap and plenty of water for at least 15-20 minutes.[4][9] Seek immediate medical attention.[9]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If breathing is difficult or has stopped, provide artificial respiration.[7] Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[9][14] If the victim is conscious, rinse their mouth with water and have them drink plenty of water.[9] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[9] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation.[9]

Accidental Release and Spill Cleanup

In the event of a spill, evacuate all non-essential personnel from the area.[9]

Small Spill Protocol (Inside a Fume Hood)
  • Ensure PPE: Wear the appropriate PPE as outlined in Section 4.2.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[4] Do NOT use combustible materials like paper towels.[15] Do NOT use water.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a dry, sealable container for disposal.[9]

  • Decontamination: Wipe the spill area with a dry cloth, then decontaminate with a suitable solvent (e.g., isopropanol), followed by a final wash with soap and water.

  • Disposal: Label the waste container appropriately and dispose of it as hazardous waste according to local, state, and federal regulations.[9]

Large Spill Protocol
  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate: Close the laboratory doors and prevent entry.

  • Report: Contact your institution's emergency response team and provide them with the location of the spill, the chemical name, and the approximate quantity.

  • Ventilate: If it is safe to do so, ensure the fume hood is running to help ventilate the area.

Spill_Response_Workflow spill Spill of 3,5-Dichlorobenzoyl chloride detected size Assess spill size spill->size small_spill Small Spill (Manageable by lab personnel) size->small_spill Small large_spill Large Spill (Beyond lab personnel capability) size->large_spill Large ppe Don appropriate PPE (See Section 4.2) small_spill->ppe absorb Cover with dry, inert absorbent (e.g., sand, vermiculite) ppe->absorb collect Collect into a sealed waste container absorb->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose evacuate Evacuate the area large_spill->evacuate alert Alert others and prevent entry evacuate->alert contact_ehs Contact Emergency Response / EH&S alert->contact_ehs

Caption: Emergency response workflow for a chemical spill.

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9] Dry sand is also an option.[9]

  • Unsuitable Extinguishing Media: Do NOT use water, as this compound reacts with water, which can exacerbate the situation.[10]

  • Specific Hazards: The substance itself is not combustible but may decompose upon heating to produce corrosive and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][9]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Stability and Reactivity

  • Reactivity: Reacts with water and moisture in the air to produce hydrogen chloride gas.[5][10]

  • Chemical Stability: Stable under recommended storage conditions (cool, dry).[5][14] It is sensitive to moisture.[9]

  • Conditions to Avoid: Exposure to moist air or water.[6][9]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[6][9]

  • Hazardous Decomposition Products: Upon thermal decomposition, it can release irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[6][9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[9]

  • Waste Containers: Use clearly labeled, sealed containers for disposal.

  • Regulations: Disposal must be in accordance with all applicable local, regional, and national hazardous waste regulations.[9] Consult with your institution's environmental health and safety (EH&S) department for specific guidance.

This technical guide is intended as a resource for the safe handling of this compound. It is not a substitute for a thorough understanding of the material's properties, adherence to institutional safety protocols, and the use of good laboratory practices. Always consult the most recent Safety Data Sheet (SDS) before working with this or any other chemical.

References

The Gateway to Advanced Therapeutics: Key Intermediates in Pharmaceutical Synthesis from 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzoyl chloride (DCBC) is a highly versatile and crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] Its unique chemical structure, featuring a reactive acyl chloride group and a dichlorinated phenyl ring, makes it an ideal starting point for constructing complex molecular architectures with diverse therapeutic applications.[2] This technical guide delves into the core of its utility, focusing on the key intermediates derived from DCBC and their subsequent transformation into significant pharmaceutical agents. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathways, experimental protocols, and critical data associated with the use of this pivotal chemical intermediate.

Core Application: Synthesis of Tafamidis

A prominent example of the pharmaceutical application of this compound is in the synthesis of Tafamidis. Tafamidis is a medication used for the treatment of transthyretin amyloidosis. The synthesis involves the formation of a key amide intermediate, which is subsequently cyclized to yield the final drug substance.

Key Intermediate: 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid

The primary and most critical intermediate in the synthesis of Tafamidis from DCBC is 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid . This intermediate is formed through the acylation of 4-amino-3-hydroxybenzoic acid with this compound.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the primary intermediate and its conversion to Tafamidis, based on typical laboratory-scale procedures.

Reactant 1Reactant 2ProductSolventCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)
This compound4-amino-3-hydroxybenzoic acid4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acidToluene-225-30Not specified in detail, but is a high-yield reaction
4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid-TafamidisXylenep-toluenesulfonic acid monohydrateNot specifiedRefluxNot specified
Experimental Protocols

Synthesis of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid:

  • A solution of this compound is prepared in a suitable solvent, such as toluene.

  • In a separate reaction vessel, 4-amino-3-hydroxybenzoic acid is suspended in the same solvent.

  • The solution of this compound is added dropwise to the suspension of 4-amino-3-hydroxybenzoic acid at a controlled temperature, typically between 10-15°C.[3]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature (25-30°C) and stirred for approximately 2 hours.[3]

  • The reaction is then quenched with a suitable reagent, such as methanol (B129727).

  • The solvent is removed under reduced pressure.

  • The resulting residue is treated with methanol and water to precipitate the solid product.

  • The precipitate, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid, is collected by filtration and washed.

Synthesis of Tafamidis from 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid:

  • The intermediate, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid, is suspended in a high-boiling point solvent like xylene.

  • A catalytic amount of p-toluenesulfonic acid monohydrate is added to the mixture.[3]

  • The reaction mixture is heated to reflux to induce cyclization.

  • Upon completion of the reaction, the mixture is cooled, and the crude Tafamidis is isolated.

  • Further purification steps, such as recrystallization or chromatography, may be employed to obtain the final, high-purity active pharmaceutical ingredient.

Other Potential Pharmaceutical Intermediates and Applications

Beyond Tafamidis, this compound serves as a precursor to a variety of other key intermediates with potential therapeutic applications.

Dichlorobenzamide Derivatives

The reaction of this compound with various arylamines in a solvent like N,N'-dimethylformamide at elevated temperatures (e.g., 60°C) yields a series of dichlorobenzamide derivatives.[4][5] These compounds can serve as scaffolds for the development of novel drugs.

5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid

A scalable process has been developed for the synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic acid, another important pharmaceutical intermediate, starting from this compound and 2-aminoethanol.[4] This multi-step synthesis highlights the versatility of DCBC in creating complex heterocyclic systems.

Antifungal and Antiviral Agents

Research has also explored the use of the 3,5-dichlorobenzyl moiety, derived from DCBC, in the development of novel antifungal and antiviral compounds. For instance, 3,5-dichlorobenzyl esters have shown promising antifungal activity.[6][7] While not a direct synthesis from the chloride, it underscores the importance of the dichlorinated phenyl ring in bioactive molecules.

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Tafamidis_Synthesis DCBC 3,5-Dichlorobenzoyl chloride Intermediate 4-(3,5-dichlorobenzamido)-3- hydroxybenzoic acid DCBC->Intermediate + AHBA (Toluene) AHBA 4-amino-3-hydroxybenzoic acid Tafamidis Tafamidis Intermediate->Tafamidis Cyclization (p-TSA, Xylene, Reflux)

Caption: Synthesis pathway of Tafamidis from this compound.

Dichlorobenzamide_Synthesis DCBC 3,5-Dichlorobenzoyl chloride Dichlorobenzamide N-Aryl-3,5-dichlorobenzamide DCBC->Dichlorobenzamide + Arylamine (DMF, 60°C) Arylamine Arylamine (R-NH2) Arylamine->Dichlorobenzamide

Caption: General synthesis of Dichlorobenzamide derivatives.

This compound is undeniably a cornerstone intermediate in modern pharmaceutical synthesis.[1] Its reactivity and the unique properties it imparts to resulting molecules make it an invaluable tool for medicinal chemists. The synthesis of Tafamidis serves as a prime example of its direct application in producing a life-changing therapeutic. As drug discovery and development continue to evolve, the demand for such versatile and high-purity chemical building blocks will remain robust, ensuring that this compound will continue to play a significant role in the creation of novel medicines.

References

Methodological & Application

Application Notes and Protocols for HPLC Derivatization using 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 3,5-dichlorobenzoyl chloride as a pre-column derivatizing agent for the analysis of primary and secondary amines, as well as alcohols, by High-Performance Liquid Chromatography (HPLC). This reagent is particularly useful for enhancing the detectability of compounds that lack a strong native chromophore, thereby improving sensitivity and chromatographic performance.

Introduction

Quantitative analysis of aliphatic and aromatic amines and alcohols is essential in pharmaceutical development, quality control, and various research fields. Many of these analytes are not directly detectable by UV-Vis detectors used in HPLC due to their weak or non-existent chromophores. Pre-column derivatization addresses this limitation by covalently attaching a chromophoric tag to the analyte.

This compound is a reactive acylating agent that readily reacts with the nucleophilic amino and hydroxyl groups of analytes. The resulting derivatives, N-substituted-3,5-dichlorobenzamides and 3,5-dichlorobenzoate esters, possess a strong UV-absorbing dichlorobenzoyl moiety, significantly enhancing their detection by HPLC-UV. This derivatization also increases the hydrophobicity of the analytes, often leading to improved chromatographic retention and separation on reversed-phase columns.

Principle of the Method:

The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of an alcohol, attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable amide or ester bond. A weak base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific analytes and sample matrices.

Materials and Reagents
  • This compound (≥98% purity)

  • Analyte standards of interest (e.g., aliphatic amines, aromatic amines, primary/secondary alcohols)

  • Acetonitrile (B52724) (HPLC grade, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Pyridine (B92270) or Triethylamine (TEA) (as a base/catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for reaction quenching

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Mobile phase components (e.g., ammonium (B1175870) acetate, formic acid)

Derivatization Protocol for Amines and Alcohols
  • Preparation of Derivatizing Reagent Solution:

    • Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile or dichloromethane.

    • Note: This solution should be prepared fresh daily due to the moisture-sensitive nature of acyl chlorides.

  • Sample/Standard Preparation:

    • Dissolve the analyte standard or sample extract in a suitable solvent (e.g., acetonitrile, water) to a known concentration.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the analyte solution.

    • Add 100 µL of a base, such as pyridine or a 0.1 M sodium bicarbonate solution.

    • Add 200 µL of the 10 mg/mL this compound solution.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive compounds, heating at 50-60°C for 15-30 minutes may be necessary.

  • Reaction Quenching:

    • To stop the reaction and neutralize the excess base, add 100 µL of 1 M HCl.

    • Vortex the mixture.

  • Sample Preparation for HPLC:

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

Recommended HPLC Conditions

The following are general starting conditions for the analysis of 3,5-dichlorobenzoyl derivatives. Optimization of the mobile phase composition and gradient profile will be necessary for specific applications.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Program Start with a suitable initial percentage of B, then ramp up to elute the derivatized analytes. A typical gradient could be 50-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Injection Volume 10-20 µL
Detection UV at approximately 230-254 nm

Data Presentation

Quantitative data for the analysis of various analytes derivatized with reagents similar to this compound are summarized below. These values can serve as an expected performance benchmark.

Table 1: Performance Data for Amine Derivatization with Benzoyl Chloride Analogs

AnalyteLOD (Limit of Detection)LOQ (Limit of Quantification)Linearity (r²)
Various Biogenic Amines[1][2]124 - 864 µg/L[1][2]-0.965 - 0.996[1][2]
Neurochemicals[3]< 10 nM[3]-> 0.99[3]

Note: Data presented is for 3,5-dinitrobenzoyl chloride and benzoyl chloride, and is intended to be representative. Actual performance with this compound may vary.

Visualizations

Derivatization Reaction Workflow

G Derivatization Reaction of an Amine with this compound Analyte Analyte (Primary/Secondary Amine) Reaction Reaction Mixture (Vortex, Incubate) Analyte->Reaction 100 µL Reagent This compound (in Acetonitrile) Reagent->Reaction 200 µL Base Base (e.g., Pyridine or NaHCO3) Base->Reaction 100 µL Quench Quenching (Add HCl) Reaction->Quench 30-60 min at RT Derivative Stable, UV-Active Derivative Quench->Derivative

Caption: Derivatization of an amine with this compound.

General Experimental Workflow

G General Workflow for HPLC Analysis using this compound Derivatization cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample/Standard Preparation Derivatization Derivatization with This compound SamplePrep->Derivatization Quenching Reaction Quenching Derivatization->Quenching Filtration Filtration (0.22/0.45 µm) Quenching->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC analysis with this compound.

Conclusion

Pre-column derivatization with this compound offers a robust and effective method for the sensitive quantification of amines and alcohols by HPLC-UV. The straightforward protocol and the stability of the resulting derivatives make this a valuable technique for researchers in various scientific disciplines. While the provided protocols serve as a solid foundation, optimization of both the derivatization and chromatographic conditions is recommended to achieve optimal performance for specific analytical challenges.

References

Application Notes and Protocols: 3,5-Dichlorobenzoyl Chloride in the Synthesis of the Herbicide Propyzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the herbicide Propyzamide (B133065), utilizing 3,5-dichlorobenzoyl chloride as a key precursor. This document includes detailed experimental protocols, physicochemical and spectroscopic data for the reactants and products, and a summary of the mechanism of action of Propyzamide.

Physicochemical and Spectroscopic Data

For the successful synthesis and characterization of Propyzamide, a thorough understanding of the physical and chemical properties of the starting material, this compound, and the final product is essential. The following tables summarize key data for both compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2905-62-6[1][2]
Molecular Formula C₇H₃Cl₃O[3]
Molecular Weight 209.46 g/mol [2][3]
Appearance Colorless to yellow liquid or low-melting solid
Melting Point 28 °C[1][2]
Boiling Point 135-137 °C at 25 mmHg[1][2]
Density 1.478 g/mL[4]
Refractive Index (n20/D) 1.582[2]
Vapor Pressure 0.1 mmHg at 32 °C[2]
Table 2: Spectroscopic Data for this compound
SpectroscopyKey Peaks/SignalsReference
IR Spectrum (gas phase) Characteristic C=O stretching vibration of the acyl chloride.[5]
Mass Spectrum (EI) Molecular ion peak and characteristic fragmentation pattern.[6]
¹³C NMR Signals corresponding to the carbonyl carbon and aromatic carbons.[7]
Table 3: Physicochemical Properties of Propyzamide
PropertyValueReference
CAS Number 23950-58-5[2]
Molecular Formula C₁₂H₁₁Cl₂NO[2]
Molecular Weight 256.13 g/mol [2]
Appearance White or off-white crystalline powder
Melting Point 155-156 °C[8]
Water Solubility 15 mg/L at 25 °C[2]
Purity (as synthesized) ≥ 99.8% (HPLC)
Table 4: Spectroscopic Data for Propyzamide
SpectroscopyKey Peaks/SignalsReference
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.59, 7.45, 7.44, 6.28, 2.40, 1.76
¹³C NMR (CDCl₃, 100.40 MHz) δ (ppm): 163.72, 137.62, 135.24, 131.11, 125.45, 86.52, 69.76, 48.42, 28.87
IR Spectrum N-H stretching vibrations in the region of 3350-3550 cm⁻¹
Mass Spectrum (EI) Intense peaks at m/z 173 (100%), 175 (85%), 255 (37%), 145 (31%)[2]
LC-MS/MS Precursor ion [M+H]⁺ at m/z 256.0, with product ions at m/z 190.0 (quantitation) and 192.0 (confirmation)[9]

Synthesis of Propyzamide from this compound

The synthesis of Propyzamide involves the acylation of 2-methylbut-3-yn-2-amine (B1329570) with this compound. The following protocol is a detailed methodology for this synthesis.

Experimental Protocol

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 52.8 g of 2-methylbut-3-yn-2-amine (98% purity) in a mixture of 6000 g of chloroform and 2000 g of ethanol.

  • Stir the solution at a constant temperature of 15-25 °C.

  • Slowly add this compound to the stirred solution.

  • Throughout the addition and subsequent reaction, maintain the pH of the mixture at 8.0 by the controlled addition of a 30% NaOH solution.

  • Continue the reaction at 15-25 °C for 4 hours.

  • After the reaction is complete, filter the resulting mixture to collect the solid product.

  • Wash the filter cake with a suitable solvent to remove any remaining impurities.

  • Dry the crude product at 100-105 °C for 2 hours.

  • Recrystallize the crude product from methanol to obtain pure Propyzamide.

  • Dry the purified crystals to a constant weight.

Expected Yield and Purity:

Following this protocol, a yield of over 75% can be expected. The purity of the final product, as determined by HPLC analysis, should be approximately 99.8%.

Mechanism of Action of Propyzamide

Propyzamide is a selective, systemic herbicide that acts by inhibiting plant cell division.[3] Its primary mode of action is the disruption of microtubule assembly.[10]

  • Binding to Tubulin: Propyzamide binds to tubulin, the protein subunit that polymerizes to form microtubules.[11] Evidence suggests a common binding site on β-tubulin for benzamide (B126) herbicides like propyzamide.

  • Inhibition of Mitosis: By binding to tubulin, Propyzamide prevents the formation of the mitotic spindle, a microtubule structure essential for chromosome segregation during cell division (mitosis). This arrests the cell cycle at metaphase.[12]

  • Disruption of Microtubule Dynamics: At low concentrations, propyzamide alters microtubule dynamics, causing them to spend more time in a paused state and decreasing their overall turnover.[1][3] This leads to a reduction in the dynamic instability of microtubules, which is crucial for their function.

  • Phenotypic Effects: The inhibition of cell division and disruption of microtubule organization leads to characteristic symptoms in susceptible plants, such as swollen root tips and stunted growth.[13]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product 3_5_Dichlorobenzoyl_Chloride 3,5-Dichlorobenzoyl Chloride Reaction_Vessel Reaction (Chloroform, Ethanol, NaOH, 15-25°C, 4h) 3_5_Dichlorobenzoyl_Chloride->Reaction_Vessel 2_Methylbut_3_yn_2_amine 2-Methylbut-3-yn-2-amine 2_Methylbut_3_yn_2_amine->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Crude Product Drying Drying (100-105°C) Filtration->Drying Recrystallization Recrystallization (Methanol) Drying->Recrystallization Propyzamide Propyzamide Recrystallization->Propyzamide

Caption: Synthesis workflow for Propyzamide.

Mechanism of Action: Microtubule Assembly Inhibition

Mechanism_of_Action cluster_cellular_level Cellular Level cluster_molecular_level Molecular Interaction cluster_outcome Outcome Propyzamide_uptake Propyzamide enters plant cell Propyzamide_binding Propyzamide binds to β-tubulin subunit Propyzamide_uptake->Propyzamide_binding Tubulin_dimer α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimer->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Conformational_change Conformational change in tubulin Propyzamide_binding->Conformational_change Polymerization_inhibition Inhibition of tubulin polymerization Conformational_change->Polymerization_inhibition Polymerization_inhibition->Microtubule Arrested_Mitosis Mitosis arrested at Metaphase Polymerization_inhibition->Arrested_Mitosis Plant_Death Plant Death Arrested_Mitosis->Plant_Death

Caption: Propyzamide's mechanism of action.

Logical Relationship: Synthesis and Application

Logical_Relationship cluster_synthesis Chemical Synthesis cluster_application Biological Application cluster_mechanism Mechanism of Action DCBC 3,5-Dichlorobenzoyl Chloride Propyzamide Propyzamide Synthesis DCBC->Propyzamide Amine 2-Methylbut-3-yn-2-amine Amine->Propyzamide Herbicide Herbicide Formulation Propyzamide->Herbicide Active Ingredient Tubulin Tubulin Binding Propyzamide->Tubulin Molecular Target WeedControl Weed Control Herbicide->WeedControl Mitosis Mitosis Inhibition WeedControl->Mitosis Achieved by Tubulin->Mitosis

Caption: Synthesis to application relationship.

References

Application Notes and Protocols: Acylation of Amines with 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with 3,5-dichlorobenzoyl chloride is a fundamental reaction in organic synthesis, leading to the formation of N-substituted 3,5-dichlorobenzamides. This structural motif is prevalent in a variety of biologically active compounds, making this reaction highly relevant in the fields of medicinal chemistry and drug development. The 3,5-dichloro substitution pattern can significantly influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and can be crucial for its pharmacological activity.

This document provides detailed protocols and reaction conditions for the acylation of amines with this compound, catering to the needs of researchers in academic and industrial settings. The information is compiled from various scientific sources to ensure reliability and applicability.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of an amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the acylation of amines with acyl chlorides, including examples with this compound. This data allows for easy comparison of different methodologies.

Amine SubstrateAcyl ChlorideSolventCatalyst/BaseTemperature (°C)Reaction TimeYield (%)Reference
Arylamine compoundsThis compoundN,N'-dimethylformamide (DMF)Not specified60Not specifiedGood[1][2][3][4]
General primary and secondary aminesAcetyl chloride or Benzoyl chlorideDichloromethane (DCM)Triethylamine (B128534) (Et3N)0 to room temp.1 hourNot specified[5]
General primary and secondary aminesAcetyl chloride or Benzoyl chlorideSolvent-freeIodine (catalytic)Room temp.ShortHigh[6]
Alcohols, amines, and thiolsAcid chlorideSolvent-freeNoneRoom temp. or 80-85Not specifiedHigh[7]
Aniline (B41778)Benzoyl chlorideWaterSodium hydroxideNot specifiedNot specifiedNot specified[8]
Carboxylic acid (converted in situ to acyl chloride)Thionyl chloride (SOCl2)Dichloromethane (DCM)Triethylamine (Et3N)Room temp.5-20 min65-83[9]

Experimental Protocols

Two detailed protocols are provided below, representing common approaches to the acylation of amines with this compound.

Protocol 1: Acylation of an Arylamine in N,N'-Dimethylformamide (DMF)

This protocol is adapted from procedures reported for the synthesis of various dichlorobenzamide derivatives.[1][2][3][4]

Materials:

  • Arylamine (e.g., aniline or a substituted aniline)

  • This compound

  • N,N'-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the arylamine (1.0 eq) in anhydrous DMF.

  • Addition of Acyl Chloride: To the stirred solution, add this compound (1.0-1.2 eq) portion-wise or dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product. c. Stir the resulting slurry for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration and wash the filter cake with deionized water.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-aryl-3,5-dichlorobenzamide. b. Alternatively, if the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The residue can then be purified by column chromatography.

Protocol 2: Acylation of an Amine using Triethylamine in Dichloromethane (DCM)

This is a general and widely used protocol for the acylation of amines with acyl chlorides under mild conditions.[5]

Materials:

  • Amine (aliphatic or aromatic)

  • This compound

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup

  • 1N Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled, stirred mixture. The addition should be dropwise to control the exotherm.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the general workflow and the chemical transformation involved in the acylation of amines with this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification amine Amine setup_mix Mix & Cool (0 °C) amine->setup_mix solvent Solvent (e.g., DCM) solvent->setup_mix base Base (e.g., Et3N) base->setup_mix reaction_step Stir & React (0 °C to RT) setup_mix->reaction_step Add dropwise acyl_chloride 3,5-Dichlorobenzoyl chloride acyl_chloride->reaction_step quench Quench (H2O) reaction_step->quench After completion wash Wash (Acid, Base, Brine) quench->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Recrystallization/ Chromatography) dry_concentrate->purify

Caption: Experimental workflow for the acylation of an amine.

reaction_pathway amine R-NH2 (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride 3,5-Cl2-Ph-COCl (this compound) acyl_chloride->intermediate product R-NH-CO-Ph-3,5-Cl2 (N-substituted 3,5-dichlorobenzamide) intermediate->product Elimination of Cl- byproduct HCl intermediate->byproduct

Caption: Simplified reaction pathway for amide formation.

References

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds by introducing an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones. When employing 3,5-dichlorobenzoyl chloride as the acylating agent, the resulting 3,5-dichlorophenyl ketones serve as crucial intermediates in the development of a variety of therapeutic agents and agrochemicals.[1][2] The unique substitution pattern of the benzoyl chloride influences the electronic properties and biological activity of the final products, making this reagent a valuable tool in medicinal chemistry.

These application notes provide a comprehensive overview of the Friedel-Crafts acylation reaction using this compound, including detailed experimental protocols, quantitative data, and insights into the potential applications of the synthesized compounds in drug discovery, particularly in the context of inhibiting key signaling pathways.

Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, which can be broken down into three primary steps:

  • Generation of the Acylium Ion: A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with this compound to form a highly reactive and resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final 3,5-dichlorophenyl ketone product and regenerating the Lewis acid catalyst.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of various aromatic substrates with different acyl chlorides, providing an indication of expected yields and reaction conditions applicable to this compound.

Aromatic SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
TolueneAcetyl chlorideAlCl₃ (1.1)Dichloromethane (B109758)0 to RT0.54-Methylacetophenone~90%
AnisolePropionyl chlorideAlCl₃Dichloromethane0 to RT0.254'-MethoxypropiophenoneHigh
BenzeneBenzoyl chlorideAlCl₃-600.5BenzophenoneHigh
EthylbenzeneBenzoyl chlorideAlCl₃-RT-4-Ethylbenzophenone60%[4]

Note: The yields and reaction conditions are illustrative and may vary depending on the specific experimental setup and scale.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

This protocol outlines a general procedure for the acylation of an aromatic substrate, such as toluene, with this compound.

Materials:

  • This compound

  • Aromatic substrate (e.g., toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • In the addition funnel, prepare a solution of this compound (1.0 equivalent) and the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over 10-15 minutes. An exothermic reaction will occur, and HCl gas will evolve. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aromatic Substrate - Anhydrous AlCl₃ setup Assemble and Dry Glassware (Inert Atmosphere) reagents->setup addition 1. Add AlCl₃ and DCM to flask. 2. Cool to 0°C. setup->addition dropwise Dropwise addition of This compound and aromatic substrate solution. addition->dropwise stir Stir at room temperature. Monitor by TLC. dropwise->stir quench Quench with ice and HCl. stir->quench extract Extract with DCM. Wash with NaHCO₃ and brine. quench->extract dry Dry with MgSO₄ and evaporate solvent. extract->dry purify Purify by recrystallization or column chromatography. dry->purify Signaling_Pathway_Inhibition cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation & Differentiation ERK->Proliferation_MAPK Inhibitor 3,5-Dichlorobenzoyl Derivative Inhibitor->PI3K Inhibition Inhibitor->MEK Inhibition

References

Protocol for the Preparation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a selective herbicide commonly known as propyzamide (B133065). The synthesis is a two-step process commencing with the formation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid, which is subsequently reacted with 3-amino-3-methyl-1-butyne to yield the final product. This document outlines the necessary reagents, equipment, and step-by-step procedures for synthesis, purification, and characterization of the target compound. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Introduction

N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, also known as pronamide or propyzamide, is a member of the benzamide (B126) class of compounds.[1] It functions as a selective, systemic herbicide used for the pre-emergence control of a wide range of grass and broadleaf weeds in various agricultural and horticultural crops.[1] The mode of action of propyzamide involves the inhibition of microtubule assembly in susceptible plant species.[2] This document details a reliable method for its preparation in a laboratory setting.

Chemical Reaction Scheme

The synthesis of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide is accomplished in two primary steps:

  • Step 1: Synthesis of this compound 3,5-Dichlorobenzoic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride.

  • Step 2: Synthesis of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide The synthesized this compound is then coupled with 3-amino-3-methyl-1-butyne in the presence of a base to form the final amide product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-Dichlorobenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich
3-Amino-3-methyl-1-butyne≥98%TCI Chemicals
Chloroform (B151607) (CHCl₃)ACS GradeFisher Scientific
Ethanol (B145695) (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Sodium hydroxide (B78521) (NaOH)30% aqueous solutionJ.T. Baker
Methanol (MeOH)ACS GradeFisher Scientific
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Stirring plate and magnetic stir bars

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Step 1: Synthesis of this compound
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichlorobenzoic acid (100 g).

  • Carefully add thionyl chloride (74.7 g, 99% content).

  • Heat the reaction mixture to 70-80°C and reflux for 2.0 hours.[3]

  • After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76°C).

  • The crude this compound is then purified by vacuum distillation at 185-195°C and -0.01 MPa to yield the pure acid chloride for the subsequent step.[3]

Step 2: Synthesis of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide
  • In a 10 L reaction vessel, combine 3-amino-3-methylbutyne (52.8 g, 98% content), chloroform (6000 g), and ethanol (2000 g).[3]

  • Stir the mixture at a constant temperature of 15-25°C.[3]

  • Slowly add the previously prepared this compound to the reaction mixture.

  • Throughout the addition and the subsequent reaction, maintain the pH of the mixture at 8.0 by the controlled addition of a 30% sodium hydroxide solution.[3]

  • Continue the reaction at 15-25°C for 4.0 hours.[3]

  • Upon completion, filter the reaction mixture to collect the precipitated solid.

  • Wash the filter cake with water to remove any inorganic salts.

  • Dry the collected solid (crude product) in an oven at 100-105°C for 2.0 hours.[3]

Purification
  • Recrystallize the crude product from methanol.

  • Dissolve the crude solid in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by filtration and dry them under vacuum.

  • This procedure yields 132.4 g of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide.[3]

Data Presentation

Quantitative Data
ParameterValue
Yield 132.4 g
Purity (HPLC) 99.8%[3]
Characterization Data
PropertyValueReference
Appearance White solid[1]
Melting Point Decomposes above melting point[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.59 (d, J=1.4 Hz, 2H), 7.45 (t, J=1.4 Hz, 1H), 6.28 (s, 1H, NH), 2.40 (s, 1H, C≡CH), 1.76 (s, 6H, 2xCH₃)[1]
¹³C NMR (100.40 MHz, CDCl₃) δ (ppm): 163.72 (C=O), 137.62 (C-Cl), 135.24 (Ar-C), 131.11 (Ar-CH), 125.45 (Ar-CH), 86.52 (C≡CH), 69.76 (C≡CH), 48.42 (C(CH₃)₂), 28.87 (CH₃)[1]

Workflow and Diagrams

Synthesis Workflow

The overall synthesis process can be visualized as a two-step sequence. The initial step involves the activation of the carboxylic acid to an acid chloride, which is a common strategy to facilitate amide bond formation. The second step is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_purification Purification A 3,5-Dichlorobenzoic Acid C This compound A->C Reflux, 70-80°C, 2h B Thionyl Chloride B->C E N-(1,1-dimethylpropynyl)- 3,5-dichlorobenzamide C->E 15-25°C, 4h, pH 8.0 D 3-Amino-3-methyl-1-butyne D->E H Crude Product E->H F NaOH (30% aq.) F->E G Chloroform/Ethanol G->E I Pure Product H->I Recrystallization J Methanol J->I

Caption: Synthetic workflow for N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide.

Logical Relationship of Synthesis Steps

This diagram illustrates the dependency of the synthesis steps, where the product of the first reaction serves as a key reactant for the second.

LogicalRelationship start Starting Materials (3,5-Dichlorobenzoic Acid, Thionyl Chloride) step1 Acid Chloride Formation start->step1 intermediate Intermediate (this compound) step1->intermediate step2 Amide Bond Formation intermediate->step2 product Final Product (Propyzamide) step2->product purification Purification product->purification final_product Pure Propyzamide purification->final_product reactants2 Additional Reactant (3-Amino-3-methyl-1-butyne) reactants2->step2

Caption: Logical flow of the two-step synthesis of propyzamide.

Conclusion

The protocol described in this application note provides a clear and reproducible method for the synthesis of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide. The procedure is robust and yields a high-purity product, as confirmed by HPLC analysis. The provided characterization data can be used as a reference for product verification. This detailed protocol is suitable for use in research and development settings for the production of this important herbicidal compound.

References

3,5-Dichlorobenzoyl Chloride: A Versatile Building Block for High-Performance Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3,5-Dichlorobenzoyl chloride is a key intermediate compound that serves as a fundamental building block in the synthesis of a variety of dyes and pigments. Its chemical structure allows for the creation of robust molecules with desirable properties for various applications, from textiles to specialty coatings. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science, outlining the use of this compound in the manufacturing of colorants.

Introduction to this compound in Dye and Pigment Synthesis

This compound (DCBC) is an acid chloride that is frequently used in organic synthesis. In the realm of colorant chemistry, it is particularly valuable for introducing a dichlorophenyl moiety into larger molecular structures. This can enhance the stability, lightfastness, and other performance characteristics of the final dye or pigment. The primary route for its use in this context is through the acylation of aromatic amines, leading to the formation of N-aryl-3,5-dichlorobenzamide derivatives. These derivatives can either be colorants themselves or can be further modified to produce a wide range of hues.

Key Applications in Colorant Manufacturing

The reaction of this compound with various aromatic and heterocyclic amines forms the basis for a class of high-performance pigments. A notable application is in the synthesis of pigments based on the N,N'-diaroyl diaminoanthraquinone scaffold. These pigments are known for their excellent thermal stability and resistance to light and weathering, making them suitable for demanding applications such as automotive coatings and high-quality industrial paints.

Table 1: Properties of Pigments Synthesized from this compound

PropertyDescription
Chemical Class N-Aryl-3,5-Dichlorobenzamides, N,N'-Bis(3,5-dichlorobenzoyl)diaminoanthraquinones
Color Range Yellow, Orange, Red, Brown (depending on the amine component)
Key Features High lightfastness, excellent thermal stability, good chemical resistance.
Applications Automotive coatings, industrial paints, high-performance plastics, textile printing.

Experimental Protocols

Protocol 1: Synthesis of N-(4-aminophenyl)-3,5-dichlorobenzamide

This protocol details the synthesis of a key intermediate which can be further diazotized and coupled to form azo dyes.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve p-phenylenediamine in anhydrous DCM.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for the Synthesis of N,N'-Bis(3,5-dichlorobenzoyl)diaminoanthraquinone Pigments

This protocol outlines the synthesis of high-performance pigments from this compound and a diaminoanthraquinone derivative.

Materials:

  • This compound (2.1 eq)

  • 1,4-Diaminoanthraquinone (B121737) (1.0 eq)

  • High-boiling point organic solvent (e.g., o-dichlorobenzene, nitrobenzene)

  • Acid scavenger (e.g., pyridine, sodium carbonate)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend 1,4-diaminoanthraquinone in the solvent.

  • Add the acid scavenger to the suspension.

  • Heat the mixture to a temperature of 180-200 °C.

  • Slowly add this compound to the reaction mixture.

  • Maintain the reaction at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter the solid product.

  • Wash the pigment with a suitable solvent (e.g., ethanol, methanol) to remove unreacted starting materials and byproducts.

  • Dry the pigment in an oven.

Visualization of Synthetic Pathways

To illustrate the synthetic logic, the following diagrams created using the DOT language are provided.

Synthesis_of_N_Aryl_3_5_dichlorobenzamide DCBC 3,5-Dichlorobenzoyl chloride Product N-Aryl-3,5-dichlorobenzamide DCBC->Product Acylation AromaticAmine Aromatic Amine (e.g., p-Phenylenediamine) AromaticAmine->Product Nucleophilic Attack

Caption: Synthesis of N-Aryl-3,5-dichlorobenzamide.

Pigment_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start Start Materials: This compound Diaminoanthraquinone reaction Reaction: High Temperature Condensation start->reaction filtration Filtration reaction->filtration washing Washing with Solvent filtration->washing drying Drying washing->drying pigment High-Performance Pigment drying->pigment

Caption: General workflow for high-performance pigment synthesis.

Conclusion

This compound is a critical precursor for the synthesis of a range of dyes and pigments with desirable performance characteristics. The methodologies presented here provide a foundation for researchers to explore the development of novel colorants with enhanced properties for a variety of demanding applications. The robust nature of the resulting benzamide (B126) linkage contributes significantly to the stability and durability of the final products. Further research in this area could lead to the discovery of new colorants with even greater performance and a wider range of applications.

Application Notes and Protocols: The Role of 3,5-Dichlorobenzoyl Chloride in the Synthesis of Novel Pain Management Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzoyl chloride (3,5-DCBC) is a pivotal chemical intermediate in the synthesis of a diverse range of pharmaceutical compounds.[1] Its unique structural and reactive properties make it an ideal building block for creating complex organic molecules, including novel analgesics and headache medications.[2] The dichlorinated phenyl moiety is a key feature in various pharmacologically active molecules, contributing to their efficacy and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a potential pain management drug derived from 3,5-DCBC, specifically focusing on N-substituted-3,5-dichlorobenzamides.

Introduction to this compound in Analgesic Drug Development

This compound (3,5-DCBC) is a highly reactive acyl chloride that serves as a versatile precursor in the pharmaceutical industry.[3] Its application in pain management drug discovery is primarily centered on its use to synthesize N-substituted benzamides. The reaction of 3,5-DCBC with various amines allows for the introduction of the 3,5-dichlorobenzoyl group into a molecule, a common scaffold in compounds targeting central nervous system disorders.[2] Research into benzamide (B126) derivatives has revealed their potential to exhibit anti-inflammatory and analgesic properties, often through the modulation of inflammatory pathways.[4]

Physicochemical Properties of this compound

A comprehensive understanding of the starting material's properties is crucial for consistent and optimized reaction outcomes.

PropertyValueReference
CAS Number 2905-62-6[5]
Molecular Formula C₇H₃Cl₃O[5]
Molecular Weight 209.46 g/mol [5]
Appearance Colorless to yellow liquid or low-melting solid[5]
Melting Point 24-28 °C[5]
Boiling Point 135-137 °C / 25 mmHg
Purity (GC) ≥ 95.0%[5]

Synthesis of a Potential Analgesic: N-(4-aminophenyl)-3,5-dichlorobenzamide

This section details the synthesis of a representative N-substituted-3,5-dichlorobenzamide, a compound with potential analgesic properties, from this compound.

Reaction Scheme

G cluster_0 Synthesis of N-(4-aminophenyl)-3,5-dichlorobenzamide 3_5_DCBC This compound product N-(4-aminophenyl)-3,5-dichlorobenzamide 3_5_DCBC->product + p_phenylenediamine p-Phenylenediamine (B122844) p_phenylenediamine->product Pyridine (B92270) (base) Dichloromethane (B109758) (solvent) hcl HCl product->hcl +

Caption: Synthesis of N-(4-aminophenyl)-3,5-dichlorobenzamide.

Experimental Protocol

Materials:

  • This compound (≥95% purity)

  • p-Phenylenediamine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve p-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane (100 mL).

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane (50 mL).

  • Add the this compound solution dropwise to the stirred p-phenylenediamine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(4-aminophenyl)-3,5-dichlorobenzamide as a solid.

Expected Results and Data

The following table summarizes the expected quantitative data for the synthesis of N-(4-aminophenyl)-3,5-dichlorobenzamide.

ParameterExpected Value
Yield 85-95%
Purity (HPLC) >98%
Melting Point To be determined
¹H NMR Consistent with the structure of N-(4-aminophenyl)-3,5-dichlorobenzamide
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product

Protocols for Analgesic Activity Screening

To evaluate the potential of N-(4-aminophenyl)-3,5-dichlorobenzamide as a pain management drug, standard in vivo analgesic screening models are employed.

Experimental Workflow for Analgesic Screening

G cluster_1 Analgesic Screening Workflow A Compound Synthesis & Purification B Animal Acclimatization A->B C Baseline Nociceptive Threshold Measurement B->C D Compound Administration (Test, Vehicle, Positive Control) C->D E Post-treatment Nociceptive Threshold Measurement D->E F Data Analysis & Statistical Comparison E->F

Caption: General workflow for in vivo analgesic screening.

Hot Plate Test Protocol

This test assesses the central analgesic activity of a compound.

Principle: The latency of an animal's response to a thermal stimulus is measured. An increase in latency indicates an analgesic effect.

Materials:

  • Hot plate apparatus with temperature control

  • Animal restraining cylinder

  • Test compound (N-(4-aminophenyl)-3,5-dichlorobenzamide)

  • Vehicle control (e.g., saline with 5% DMSO)

  • Positive control (e.g., Morphine)

  • Male or female mice (20-25 g)

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Set the hot plate temperature to 55 ± 0.5 °C.

  • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally).

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the mouse back on the hot plate and record the response latency.

Data Analysis: Calculate the percentage of Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Acetic Acid-Induced Writhing Test Protocol

This test is used to screen for peripheral analgesic activity.

Principle: The intraperitoneal injection of acetic acid induces a writhing response (abdominal contractions and stretching) in mice. Analgesic compounds reduce the number of writhes.

Materials:

  • 0.6% acetic acid solution

  • Test compound (N-(4-aminophenyl)-3,5-dichlorobenzamide)

  • Vehicle control

  • Positive control (e.g., Aspirin)

  • Male or female mice (20-25 g)

Procedure:

  • Acclimatize the mice to the testing environment.

  • Administer the test compound, vehicle, or positive control 30 minutes before the acetic acid injection.

  • Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Immediately place the mouse in an observation chamber and count the number of writhes for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

Data Analysis: Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Proposed Signaling Pathway for Analgesic Action

Benzamide derivatives have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators such as TNF-α and prostaglandins, which are major contributors to pain.

G cluster_2 Proposed Anti-inflammatory and Analgesic Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., tissue injury) IKK IKK Activation Inflammatory_Stimulus->IKK IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_Activation NF-κB Translocation to Nucleus IkB_P->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Pro_inflammatory_Mediators Production of TNF-α, Prostaglandins, etc. Gene_Transcription->Pro_inflammatory_Mediators Pain_Inflammation Pain & Inflammation Pro_inflammatory_Mediators->Pain_Inflammation Benzamide N-substituted-3,5-dichlorobenzamide Benzamide->NFkB_Activation Inhibition

Caption: Inhibition of the NF-κB pathway by N-substituted-3,5-dichlorobenzamide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential applications in pain management. The protocols outlined in this document provide a comprehensive framework for the synthesis of N-substituted-3,5-dichlorobenzamides and the subsequent evaluation of their analgesic properties. The proposed mechanism of action via the NF-κB signaling pathway offers a rational basis for the development of this class of compounds as a new generation of pain relief medications. Further research and optimization of these protocols will be instrumental in advancing the discovery of more effective and safer analgesics.

References

Application Notes: Synthesis of Specialty Chemicals Using 3,5-Dichlorobenzoyl Chloride as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichlorobenzoyl chloride (DCBC) is a highly versatile and important chemical intermediate used in the synthesis of a wide array of specialty chemicals.[1][2] Its di-chlorinated phenyl ring and reactive acyl chloride group make it a crucial building block in the pharmaceutical, agrochemical, and dye industries.[3][4] In the pharmaceutical sector, it serves as a precursor for drugs treating headaches and for antidiuretic hormone medications.[2] In agrochemicals, it is fundamental for producing herbicides like Propyzamide and herbicide safeners such as Isoxadifen-ethyl.[4] This document provides detailed protocols and application notes for key synthetic transformations involving this compound, aimed at researchers, scientists, and professionals in drug development.

Key Synthetic Applications and Protocols

This compound readily undergoes several fundamental organic reactions, including amidation, esterification, and Friedel-Crafts acylation, to produce high-value downstream products.

Amide Synthesis via Acylation of Amines

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. The reaction of this compound with primary or secondary amines, often under Schotten-Baumann conditions, provides a direct route to N-substituted-3,5-dichlorobenzamides.[5] These products are scaffolds for various biologically active molecules, including kinase inhibitors.

General Experimental Protocol: Synthesis of N-Aryl-3,5-dichlorobenzamides

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired arylamine (1.0 equivalent) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[2][5][6]

  • Base Addition: Add a suitable base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.

  • Precursor Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same solvent dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.[2][5] Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive amines, the reaction can be gently heated (e.g., to 60 °C).[2][6]

  • Work-up: Upon completion, quench the reaction by adding water. If DCM is the solvent, transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure N-aryl-3,5-dichlorobenzamide.[6]

Amide_Synthesis_Workflow precursor 3,5-Dichlorobenzoyl Chloride reaction amine Primary/Secondary Amine (R-NH₂) solvent Aprotic Solvent (DCM, DMF) base Base (Pyridine, TEA) product N-Substituted 3,5-Dichlorobenzamide reaction->product Acylation (Schotten-Baumann)

Caption: Workflow for N-substituted amide synthesis.
Ester Synthesis via Acylation of Alcohols

Esterification is another key transformation. While less common for this specific precursor in the literature compared to amidation, it follows a standard mechanism where an alcohol reacts with the acyl chloride, typically in the presence of a non-nucleophilic base, to form the corresponding ester. The Yamaguchi esterification provides a mild method for synthesizing highly functionalized esters.[7]

General Experimental Protocol: Synthesis of 3,5-Dichlorobenzoate Esters

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) in a dry, aprotic solvent (e.g., DCM or THF).

  • Precursor Addition: Cool the solution to 0 °C. Add this compound (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude ester by column chromatography on silica gel.

Friedel-Crafts Acylation

The Friedel-Crafts acylation reaction attaches the 3,5-dichlorobenzoyl group to an aromatic ring, forming an aryl ketone. This reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃).[8] The resulting ketones are valuable intermediates for synthesizing more complex molecules.

General Experimental Protocol: Synthesis of (Aryl)(3,5-dichlorophenyl)methanones

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aromatic substrate (e.g., benzene, toluene) as the limiting reagent (1.0 equivalent) and a solvent (if the substrate is solid) like 1,2-dichloroethane.

  • Catalyst Addition: Add anhydrous aluminum trichloride (AlCl₃) (1.1 to 1.3 equivalents) portion-wise while keeping the temperature low (0-5 °C).[8]

  • Precursor Addition: Add this compound (1.05 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or heat gently (e.g., 50-80 °C) for 2-24 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Purification: Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting crude aryl ketone can be purified by recrystallization or column chromatography.

FC_Acylation_Pathway DCBC 3,5-Dichlorobenzoyl Chloride Acylium Acylium Ion (Electrophile) DCBC->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate Arenium Ion Intermediate Acylium->Intermediate Electrophilic Attack Arene Arene (e.g., Benzene) Arene->Intermediate Electrophilic Attack Product Aryl Ketone Product Intermediate->Product - H⁺, -AlCl₃ (Deprotonation)

Caption: Logical pathway for Friedel-Crafts acylation.

Case Study: Precursor for Kinase Inhibitor Synthesis

This compound is a key starting material for synthesizing precursors to potent kinase inhibitors, such as Vemurafenib (PLX4032) and its analog PLX4720, which target the BRAFV600E mutation in melanoma.[9][10][11] The synthesis often involves an initial amidation reaction followed by further functionalization.

Kinase_Inhibitor_Precursor_Synthesis start 3,5-Dichlorobenzoyl Chloride step1_product N-(3,5-Dichlorobenzoyl) propane-2-sulfonamide start->step1_product Amidation step1_reagent Propane-2-sulfonamide + Base step1_reagent->step1_product step2_product PLX4720 Core Structure (Vemurafenib Analog Precursor) step1_product->step2_product Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step2_reagent Pyrrolo[2,3-b]pyridine Core step2_reagent->step2_product final_drug Kinase Inhibitors (e.g., PLX4720, Vemurafenib) step2_product->final_drug Final Synthetic Steps

Caption: Simplified workflow for kinase inhibitor precursor synthesis.

Quantitative Data Summary

The efficiency of reactions involving this compound is crucial for its application. The table below summarizes yield data for its synthesis and subsequent reactions from various sources.

Reaction TypePrecursor(s)Reagents/CatalystConditionsProductYieldPurityReference
Chlorination 3,5-Dichlorobenzoic AcidThionyl ChlorideReflux, 8hThis compound91.4%-[12]
Chlorination 3,5-Dichlorobenzoic AcidThionyl Chloride, PyridineReflux, 20hThis compoundQuantitative-[13]
Chlorination 5-chloroformyl-benzene-disulfo-chlorideChlorine, Quaternary Phosphonium Salt140 °C, 1.5hThis compound94.7%98.5%[14]
Amidation This compound, ArylaminesDMF60 °CDichlorobenzamide DerivativesGood-[2][6]

References

Troubleshooting & Optimization

Technical Support Center: Acylation with 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Dichlorobenzoyl chloride in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during acylation with this compound?

A1: The most prevalent side reactions include:

  • Hydrolysis: this compound is highly reactive and sensitive to moisture, readily hydrolyzing to form 3,5-dichlorobenzoic acid.[1] This consumes the starting material and introduces an acidic impurity.

  • Polysubstitution (in Friedel-Crafts reactions): In Friedel-Crafts acylation, the addition of a second acyl group to the aromatic substrate can occur, leading to diacylated byproducts. However, this is generally less of an issue than in Friedel-Crafts alkylation, as the initial acyl group deactivates the aromatic ring to further substitution.

  • Side reactions involving the HCl byproduct: The acylation reaction generates one equivalent of hydrogen chloride (HCl). This acidic byproduct can protonate and deactivate the nucleophile (e.g., amine or alcohol), catalyze degradation of acid-sensitive functional groups, or lead to other unwanted side reactions.[2]

Q2: My acylation reaction is showing low or no yield. What are the potential causes?

A2: Low or no yield in acylation reactions with this compound can stem from several factors:

  • Deactivated Nucleophile: The HCl generated during the reaction can protonate your amine or alcohol starting material, rendering it non-nucleophilic and halting the reaction.[2]

  • Hydrolysis of this compound: Contamination with water in your reaction setup (e.g., wet solvent, glassware, or reagents) will lead to the hydrolysis of the acyl chloride, reducing its availability for the desired reaction.[1]

  • Insufficiently Reactive Nucleophile: Sterically hindered or electronically deactivated alcohols or amines may react sluggishly with this compound.

  • Inadequate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive nucleophiles.

Q3: How can I minimize the formation of the hydrolyzed byproduct, 3,5-dichlorobenzoic acid?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This can be achieved by:

  • Using oven-dried or flame-dried glassware.

  • Employing anhydrous solvents, for example, from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

Q4: What is the role of a base in acylation reactions with this compound?

A4: A base is typically added to acylation reactions to act as an "acid scavenger." Its primary role is to neutralize the HCl byproduct as it is formed.[2] This prevents the protonation and deactivation of the nucleophilic starting material, thereby driving the reaction to completion and improving the product yield.[2] Common bases used for this purpose include tertiary amines like triethylamine (B128534) (TEA) and pyridine, or sterically hindered non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA).[2]

Troubleshooting Guides

Issue 1: Low Product Yield and Presence of Unreacted Starting Material

This is a common issue that often points to the deactivation of the nucleophile by the HCl byproduct or hydrolysis of the this compound.

cluster_anhydrous Anhydrous Conditions cluster_base HCl Scavenger start Low Yield, Unreacted Starting Material check_conditions Were anhydrous conditions strictly maintained? start->check_conditions check_base Was an HCl scavenger (base) used? start->check_base no_anhydrous No check_conditions->no_anhydrous Potential Hydrolysis yes_anhydrous Yes check_conditions->yes_anhydrous no_base No check_base->no_base Nucleophile Deactivation yes_base Yes check_base->yes_base action_dry Action: Ensure all glassware is oven-dried and use anhydrous solvents. Run under an inert atmosphere. no_anhydrous->action_dry check_temp Was the reaction temperature optimized? yes_anhydrous->check_temp end Problem Resolved action_dry->end action_base Action: Add at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) to the reaction. no_base->action_base yes_base->check_temp action_base->end no_temp No check_temp->no_temp yes_temp Yes check_temp->yes_temp action_temp Action: For slow reactions, consider increasing the temperature. Monitor for potential side reactions. no_temp->action_temp yes_temp->end action_temp->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Polysubstituted Byproducts in Friedel-Crafts Acylation

While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic substrates.

cluster_stoichiometry Stoichiometry Control cluster_conditions Reaction Conditions start Polysubstitution Observed check_stoichiometry Was the stoichiometry of reactants controlled? start->check_stoichiometry check_temp_time Were reaction temperature and time minimized? start->check_temp_time excess_acyl Excess Acylating Agent Used check_stoichiometry->excess_acyl stoich_ok 1:1 Ratio Used check_stoichiometry->stoich_ok harsh_conditions High Temp / Long Time check_temp_time->harsh_conditions mild_conditions Optimized check_temp_time->mild_conditions action_stoich Action: Use a 1:1 molar ratio of the aromatic substrate to this compound. excess_acyl->action_stoich end Polysubstitution Minimized stoich_ok->end action_stoich->end action_conditions Action: Reduce reaction temperature and shorten reaction time. Monitor progress by TLC/GC. harsh_conditions->action_conditions mild_conditions->end action_conditions->end

Caption: Workflow to minimize polysubstitution.

Data Presentation

Table 1: Comparison of Common Bases as HCl Scavengers in Acylation Reactions
BasepKa of Conjugate AcidKey CharacteristicsConsiderations
Triethylamine (TEA) ~10.75Common, inexpensive, and effective HCl scavenger.Can be nucleophilic and participate in side reactions.[2]
Pyridine ~5.25Less basic than TEA; can also act as a nucleophilic catalyst, potentially increasing the reaction rate.Strong, unpleasant odor and is toxic. Some studies show higher efficacy than TEA in specific reactions.[2]
N,N-Diisopropylethylamine (DIPEA) ~10.75Sterically hindered and non-nucleophilic ("proton sponge"), reducing side reactions.More expensive than TEA.[2]
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)Inexpensive, suitable for large-scale reactions.Heterogeneous (solid in organic solvents), may lead to slower reaction rates.[2]
Sodium Bicarbonate (NaHCO₃) ~6.4 (pKa of H₂CO₃)Mild, inexpensive, commonly used in aqueous workups.Generally not strong enough to be an effective scavenger in the reaction mixture itself.[2]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine with this compound using an HCl Scavenger

This protocol describes a general method for the N-acylation of a primary or secondary amine.

Materials:

  • Amine (1.0 equivalent)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)

  • This compound (1.05 - 1.1 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

  • Nitrogen or Argon source

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the chosen base (1.1 - 1.5 equivalents) in an anhydrous solvent.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 - 1.1 equivalents) in a small amount of anhydrous solvent and add it dropwise to the stirred reaction mixture over a period of 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion is indicated by thin-layer chromatography (TLC) or other appropriate analytical method.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine and base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with this compound

This protocol outlines a general method for the Friedel-Crafts acylation of an electron-rich aromatic substrate.

Materials:

  • Aromatic substrate (1.0 equivalent)

  • This compound (1.0 - 1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous, non-coordinating solvent

  • Nitrogen or Argon source

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in the anhydrous solvent.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.0 - 1.1 equivalents) to the stirred suspension.

  • Addition of Aromatic Substrate: Add the aromatic substrate (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice, optionally containing concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

References

Optimizing reaction yield for the synthesis of 3,5-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield for the synthesis of 3,5-Dichlorobenzoyl chloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and generally reliable method is the reaction of 3,5-dichlorobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1] This reaction efficiently converts the carboxylic acid to the corresponding acyl chloride.

Q2: What is the role of a catalyst, such as Dimethylformamide (DMF), in this synthesis?

A2: DMF acts as a catalyst to accelerate the rate of reaction between the carboxylic acid and the chlorinating agent.[1] It does so by reacting with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. While not always necessary, its use can often lead to milder reaction conditions and improved yields.

Q3: What are the primary impurities I should be aware of in the final product?

A3: Common impurities include unreacted 3,5-dichlorobenzoic acid, the corresponding 3,5-dichlorobenzoic anhydride, and positional isomers such as 2,4- and 3,4-dichlorobenzoyl chloride. The presence of these impurities is often indicated by a lower than expected yield and can be detected by analytical techniques like Gas Chromatography (GC).

Q4: How can I purify the synthesized this compound?

A4: The most common method for purification is distillation under reduced pressure (vacuum distillation). This technique separates the desired product from less volatile impurities like the starting carboxylic acid and anhydride, as well as from any high-boiling point solvents.

Q5: Is this compound sensitive to moisture?

A5: Yes, this compound is highly sensitive to moisture. It will readily hydrolyze back to 3,5-dichlorobenzoic acid upon contact with water, including atmospheric moisture. Therefore, all experiments should be conducted under anhydrous (dry) conditions using dried glassware and reagents.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Sub-optimal reaction temperature. 4. Insufficient amount of chlorinating agent.1. Increase reaction time or consider adding a catalyst (e.g., DMF). Monitor reaction progress by TLC or GC. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Optimize the reaction temperature. For thionyl chloride, reflux is often required. For oxalyl chloride with DMF, the reaction may proceed at room temperature. 4. Use a slight excess of the chlorinating agent (e.g., 1.2-2.0 equivalents).
Product Contamination with Starting Material 1. Insufficient reaction time. 2. Inadequate amount of chlorinating agent.1. Extend the reaction time and monitor for the disappearance of the starting material. 2. Increase the stoichiometry of the chlorinating agent.
Formation of Side Products (e.g., Anhydride) 1. High reaction temperatures for extended periods. 2. Presence of moisture.1. Optimize the reaction temperature and time to favor the formation of the acid chloride. 2. Strictly adhere to anhydrous reaction conditions.
Dark Reaction Mixture or Product 1. Decomposition of reagents or product at high temperatures. 2. Presence of impurities in the starting materials.1. Lower the reaction temperature if possible, or reduce the reaction time. 2. Use purified starting materials.
Difficulty in Product Isolation/Purification 1. Incomplete removal of excess chlorinating agent. 2. Inefficient distillation.1. Remove excess thionyl chloride or oxalyl chloride by distillation or by azeotropic removal with a suitable solvent (e.g., toluene) before final product distillation. 2. Ensure the vacuum is sufficiently low and the distillation apparatus is properly set up to achieve good separation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various experimental protocols to guide the optimization of your synthesis.

Table 1: Comparison of Chlorinating Agents

Chlorinating AgentCatalystTemperature (°C)Reaction Time (h)Reported Yield (%)
Thionyl ChlorideNoneReflux2 - 585-95
Thionyl ChloridePyridineReflux20Quantitative
Oxalyl ChlorideDMF0 - Room Temp4~90-95
Phosphorus PentachlorideNone130 - 1506 - 883 - 87

Table 2: Effect of Catalyst on Reaction with Thionyl Chloride

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Reported Yield (%)
None0Reflux5~90
DMFCatalyticRoom Temp - Reflux2 - 4>95
PyridineCatalyticReflux20Quantitative

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a standard method for the synthesis of this compound.

Materials:

  • 3,5-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (B28343) (optional, for azeotropic removal)

  • Anhydrous solvent (e.g., Dichloromethane, optional)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (to scrub HCl and SO₂ byproducts), add 3,5-dichlorobenzoic acid.

  • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation. Anhydrous toluene can be added and distilled off to azeotropically remove the last traces of thionyl chloride.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride and DMF Catalyst

This method is often preferred for its milder reaction conditions.

Materials:

  • 3,5-Dichlorobenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere, dissolve 3,5-dichlorobenzoic acid in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (typically 1.2-1.5 equivalents) in anhydrous DCM from the addition funnel to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude product, which can then be purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow start Start: 3,5-Dichlorobenzoic Acid reagents Add Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride) start->reagents catalyst Add Catalyst (optional) (e.g., DMF) reagents->catalyst reaction Reaction under Anhydrous Conditions reagents->reaction catalyst->reaction workup Work-up: Removal of Excess Reagents reaction->workup purification Purification: Vacuum Distillation workup->purification product Final Product: this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield Observed check_completeness Check Reaction Completeness (TLC/GC) low_yield->check_completeness incomplete Reaction Incomplete check_completeness->incomplete complete Reaction Complete check_completeness->complete No increase_time Increase Reaction Time/ Add Catalyst incomplete->increase_time Yes check_moisture Check for Moisture Contamination complete->check_moisture hydrolysis Product Hydrolysis Likely check_moisture->hydrolysis dry_conditions Ensure Anhydrous Conditions hydrolysis->dry_conditions Yes other_issues Investigate Other Issues (Temperature, Stoichiometry) hydrolysis->other_issues No

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Purification of 3,5-Dichlorobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3,5-dichlorobenzoyl chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and a logical workflow to guide your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture containing a product from this compound?

A1: The most common impurities include:

  • Unreacted this compound: This is often present if the reaction has not gone to completion.

  • 3,5-dichlorobenzoic acid: This is a result of the hydrolysis of this compound by moisture present in the reaction setup or during work-up.

  • Side-products: Depending on the specific reaction, various side-products may form. For example, in the case of amide synthesis, di-substituted byproducts can occur.

  • Catalyst residues: If a catalyst was used in the reaction, it may still be present in the crude product.

  • Solvents: Residual solvents from the reaction or extraction are also common impurities.

Q2: How can I remove unreacted this compound from my product?

A2: Unreacted this compound can be removed by a few methods:

  • Aqueous wash: During the work-up, washing the organic layer with an aqueous solution of a weak base like sodium bicarbonate will convert the acid chloride to the more water-soluble carboxylate salt, which can then be separated in the aqueous layer. Be cautious as this reaction can be exothermic and produce gas.

  • Column chromatography: If your product is stable on silica (B1680970) gel, column chromatography is an effective method for separating the product from the unreacted acid chloride.

  • Distillation: If your product is a liquid and has a significantly different boiling point from this compound, vacuum distillation can be a viable option.

Q3: My product is an amide, and it is proving difficult to purify. What are some common issues and solutions?

A3: Amide purification can be challenging. Here are some common issues and their solutions:

  • Low solubility: Amides, especially aromatic ones, can have low solubility in common organic solvents. You may need to screen a variety of solvents or use solvent mixtures for recrystallization or chromatography.

  • Strong binding to silica gel: The amide functional group can interact strongly with the acidic silica gel used in column chromatography, leading to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to your eluent or use a different stationary phase like alumina.

  • Hydrolysis: Amides can be sensitive to acidic or basic conditions, which might be used during work-up or chromatography. It's important to be mindful of the pH of your aqueous solutions and the nature of your chromatography stationary phase.

Q4: How do I choose the best purification technique for my specific product?

A4: The choice of purification technique depends on the physical and chemical properties of your product and the nature of the impurities. The workflow diagram below provides a general guide for selecting an appropriate method. In general:

  • For solid products: Recrystallization is often the first choice for achieving high purity. If recrystallization is unsuccessful or impurities have similar solubility, column chromatography is a good alternative.

  • For liquid products: Distillation is suitable if the product is thermally stable and has a distinct boiling point from the impurities. For heat-sensitive liquids or mixtures with close boiling points, column chromatography is preferred.

  • For acidic or basic products: Acid-base extraction is a powerful technique for separating acidic or basic products from neutral impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not a good choice for your compound.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your product, or the solution is supersaturated.Use a lower-boiling point solvent. Alternatively, try to cool the solution more slowly or use a more dilute solution by adding more hot solvent.[2]
No crystals form upon cooling. The solution is not saturated, or crystallization has not been initiated.Reduce the volume of the solvent by evaporation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[3][4]
Low recovery of the product. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[2][5]
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on the TLC plate. The eluent system is not optimal.Systematically vary the polarity of your eluent. For separating non-polar compounds, start with a non-polar solvent and gradually increase the polarity. A good separation on TLC is a prerequisite for successful column chromatography.[6]
Product is not eluting from the column. The eluent is not polar enough, or the product is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. If the product is basic (e.g., an amine-containing derivative), adding a small amount of triethylamine to the eluent can help. For acidic compounds, a small amount of acetic acid can be added.
Cracks appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A cracked column will lead to poor separation.
Product elutes too quickly with no separation. The eluent is too polar.Start with a less polar eluent system. The desired compound should ideally have an Rf value of around 0.3 on the TLC plate with the chosen eluent.[6]

Experimental Protocols

Protocol 1: General Work-up Procedure for Amide Synthesis

This protocol is a general guideline for the work-up of a reaction between this compound and an amine.

  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and wash sequentially with:

    • A dilute acid solution (e.g., 1M HCl) to remove any unreacted amine.

    • A saturated aqueous sodium bicarbonate solution to remove unreacted this compound and 3,5-dichlorobenzoic acid. Caution: This will generate CO2 gas; vent the separatory funnel frequently.

    • Brine (saturated aqueous NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amide product.

  • Purification: Proceed with purification of the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of a Solid 3,5-Dichlorobenzamide Derivative
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, toluene, or mixtures like ethanol/water) at room and elevated temperatures.[7][8] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent and dry them under vacuum.

Protocol 3: Column Chromatography of a 3,5-Dichlorobenzoyl Ester
  • TLC Analysis: Develop a suitable eluent system for your product using thin-layer chromatography (TLC). A good starting point for many esters is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ester.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting a suitable purification strategy for the reaction products of this compound.

PurificationWorkflow start Crude Reaction Mixture acid_base_check Is the product acidic or basic? start->acid_base_check product_state Is the product a solid or a liquid? recrystallization Attempt Recrystallization product_state->recrystallization Solid distillation Is the product thermally stable with a distinct boiling point? product_state->distillation Liquid solid_path Solid liquid_path Liquid recrystallization_success Was recrystallization successful? recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes column_chromatography_solid Perform Column Chromatography recrystallization_success->column_chromatography_solid No column_chromatography_solid->pure_solid vacuum_distillation Perform Vacuum Distillation distillation->vacuum_distillation Yes column_chromatography_liquid Perform Column Chromatography distillation->column_chromatography_liquid No pure_liquid Pure Liquid Product vacuum_distillation->pure_liquid column_chromatography_liquid->pure_liquid acid_base_check->product_state No acid_base_extraction Perform Acid-Base Extraction acid_base_check->acid_base_extraction Yes acid_base_extraction->product_state

Caption: A logical workflow for selecting a purification strategy.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reagents and related organometallic compounds. The focus is on managing the inherent exothermic nature of these reactions to ensure safety and experimental success.

Troubleshooting Guides

Issue 1: The Grignard Reaction Fails to Initiate

Q: My Grignard reaction is not starting. What are the common causes and how can I fix this?

A: Failure to initiate is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of moisture. Here are the primary causes and troubleshooting steps:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and that all solvents are anhydrous.[1] Even trace amounts of water can quench the reaction.

  • Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[2]

    • Activation Methods:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (with caution to avoid breaking the flask).

      • Chemical Activation: Add a small crystal of iodine. The disappearance of the purple color indicates the reaction has initiated.[1] Alternatively, a few drops of 1,2-dibromoethane (B42909) or methyl iodide can be used as an initiator.[2]

  • Purity of Reagents: Ensure the organic halide and solvent are pure and free from contaminants that could inhibit the reaction.

Issue 2: The Reaction is Too Vigorous or Uncontrolled (Runaway Reaction)

Q: My Grignard reaction started, but it is proceeding too quickly and violently. What should I do, and how can I prevent this in the future?

A: An uncontrolled, highly exothermic reaction, known as a runaway reaction, is a significant safety hazard.[3] Here’s how to respond and prevent it:

  • Immediate Actions:

    • Immediately cease the addition of the organic halide.

    • If possible and safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it.[1]

    • Ensure the reaction is taking place in a fume hood with the sash lowered.

    • Alert a colleague and be prepared to use a fire extinguisher (Class D for metal fires).

  • Prevention:

    • Slow and Controlled Addition: The rate of addition of the organic halide is a critical parameter for managing the exotherm. Add the halide dropwise to maintain a gentle reflux.[2] A rapid addition can lead to a dangerous and uncontrolled reaction.[2]

    • Adequate Cooling: Have an ice-water bath ready before you start the reaction.[1] For larger-scale reactions, more robust cooling systems may be necessary.

    • Proper Reaction Scale and Vessel Size: Use a flask that is large enough to accommodate the reaction volume and any potential foaming or rapid boiling.

    • Dilution: Using a sufficient amount of anhydrous solvent helps to dissipate the heat generated.

Below is a logical diagram illustrating the cascade of events that can lead to a runaway Grignard reaction.

RunawayReaction cluster_causes Initiating Causes cluster_effects Cascade Effects A Rapid Addition of Organic Halide D Rapid Heat Generation A->D causes B Inadequate Cooling B->D exacerbates C High Concentration of Reagents C->D contributes to E Increased Reaction Rate D->E leads to E->D positive feedback F Solvent Boiling E->F results in G Pressure Buildup F->G causes H Runaway Reaction G->H leads to GrignardWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Quenching A Dry Glassware (Oven/Flame) B Assemble Apparatus under Inert Gas A->B C Add Magnesium Turnings B->C D Prepare Anhydrous Solvent & Halide C->D E Add Small Amount of Halide Solution D->E F Initiate Reaction (Gentle Heating if needed) E->F G Slowly Add Remaining Halide Solution F->G H Maintain Gentle Reflux (Cool as needed) G->H I Monitor Reaction (e.g., Mg consumption) H->I J Cool Reaction to Room Temperature I->J K Slowly Add to Quenching Agent J->K L Extraction and Purification K->L

References

Preventing the formation of by-products in 3,5-Dichlorobenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 3,5-Dichlorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help minimize the formation of by-products and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in reactions with this compound?

The most prevalent by-product is 3,5-Dichlorobenzoic acid, which forms due to the hydrolysis of this compound in the presence of water.[1][2] This acyl chloride is highly reactive and sensitive to moisture, making the exclusion of water critical for a successful reaction.

Q2: How can I minimize the hydrolysis of this compound during my experiment?

To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes:

  • Drying all glassware in an oven (e.g., at >100°C) and cooling it under an inert atmosphere (like nitrogen or argon) before use.

  • Using anhydrous solvents. Commercially available dry solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

  • Handling all reagents and the reaction itself under an inert atmosphere.

Q3: I am performing an amide synthesis (Schotten-Baumann reaction). What is the role of the base, and can it cause by-products?

In amide synthesis, a base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][4] If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[5] However, using an aqueous base, like sodium hydroxide, in a biphasic system can increase the risk of hydrolyzing the this compound at the interface of the organic and aqueous layers.[5] To mitigate this, vigorous stirring is necessary to ensure the amine reacts faster than the water.

Q4: In a Friedel-Crafts acylation, where on the aromatic ring will the 3,5-dichlorobenzoyl group attach?

The position of acylation depends on the directing effects of the substituents already on the aromatic ring. For activated rings with ortho-para directing groups (e.g., anisole (B1667542) with a methoxy (B1213986) group), the acylation will predominantly occur at the para position.[6] This is due to steric hindrance from the acyl group and the directing group, which makes the ortho positions less accessible.

Q5: Can polysubstitution occur in Friedel-Crafts acylation with this compound?

A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution.[7] This deactivation prevents polysubstitution, leading to monoacylated products.

Troubleshooting Guides

Issue 1: Low Yield of Desired Ester/Amide and Presence of 3,5-Dichlorobenzoic Acid
Possible Cause Troubleshooting Step
Presence of moisture in reagents or glassware. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere.[8]
Slow reaction rate allowing hydrolysis to compete. For sluggish reactions, a moderate increase in temperature may be beneficial. However, monitor for other potential side reactions. For highly exothermic reactions, cooling (e.g., to 0°C) during the addition of the acyl chloride is recommended.[8]
Inappropriate base in amide synthesis. Use a non-nucleophilic, sterically hindered organic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent to scavenge HCl without introducing water.[8] If using a biphasic system (e.g., NaOH/water and an organic solvent), ensure vigorous stirring to promote the reaction between the amine and the acyl chloride over hydrolysis.[5]
Issue 2: Formation of Unexpected By-products in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Sub-optimal Lewis acid catalyst. The choice of Lewis acid (e.g., AlCl₃, FeCl₃) can influence the reaction. Ensure the catalyst is anhydrous and used in stoichiometric amounts, as the product ketone can form a complex with it.[9][10]
Reaction with a sensitive substrate. Aromatic rings with strongly deactivating groups or basic amino groups may not be suitable for Friedel-Crafts reactions. The amino groups can form unreactive complexes with the Lewis acid catalyst.[11]
Impure this compound starting material. Impurities from the synthesis of this compound, such as m-chlorobenzoyl chloride or 1,3,5-trichlorobenzene, could be present and lead to corresponding by-products.[12] Ensure the purity of the starting material through appropriate analytical techniques (e.g., GC-MS, NMR).

Data Presentation

Table 1: Impact of Reaction Conditions on By-product Formation in the Synthesis of this compound (Illustrative)

This table provides an example of how reaction conditions can affect the purity of the starting material, which in turn can influence the by-products in subsequent reactions.

Catalyst Temperature (°C) Reaction Time (h) Yield of this compound (%) m-chlorobenzoyl chloride By-product (%) 1,3,5-trichlorobenzene By-product (%) Reference
None1752.586.81.40.2[12]
Bromination benzyl (B1604629) triphenyl phosphonium1401.594.70.430.08[12]
Bromination Yi base triphenyl phosphonium1451.593.70.330.05[12]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.[13]

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Activated Aromatic Compound
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM).[6]

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add this compound (1.0 equivalent) to the stirred suspension.

  • Addition of Aromatic Substrate: To this mixture, add the activated aromatic compound (e.g., anisole, 1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C or room temperature for a specified time (e.g., 1-4 hours), monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Hydrolysis_Byproduct_Formation reagents This compound + Nucleophile (Alcohol/Amine) desired_product Desired Product (Ester/Amide) reagents->desired_product Main Reaction hydrolysis_product By-product: 3,5-Dichlorobenzoic Acid reagents->hydrolysis_product Side Reaction water H₂O (Moisture) water->hydrolysis_product

Caption: Formation of 3,5-Dichlorobenzoic acid via hydrolysis.

Amide_Synthesis_Workflow start Dissolve Amine and Base in Anhydrous Solvent add_acyl_chloride Add this compound at 0°C start->add_acyl_chloride react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acyl_chloride->react workup Quench with Water/NH₄Cl and Extract react->workup purify Dry, Concentrate, and Purify (Recrystallization/Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Experimental workflow for amide synthesis.

Friedel_Crafts_Acylation_Pathway cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride This compound AcyliumIon Electrophilic Acylium Ion AcylChloride->AcyliumIon + LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AromaticRing Activated Aromatic Ring Product Aryl Ketone Product AromaticRing->Product Electrophilic Attack

Caption: Key steps in the Friedel-Crafts acylation pathway.

References

Technical Support Center: Grignard Reactions with Dichlorobenzyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Grignard reactions involving dichlorobenzyl chlorides. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during these sensitive but powerful synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of a Grignard reaction to initiate with dichlorobenzyl chloride?

A1: The most frequent causes for initiation failure are the presence of a passivating magnesium oxide layer on the surface of the magnesium turnings and residual moisture in the reaction setup.[1][2] Grignard reagents are highly reactive and will be quenched by even trace amounts of water.[3] Other factors include poor quality of the dichlorobenzyl chloride or solvent, and the inherent lower reactivity of aryl chlorides compared to bromides or iodides.[1][4]

Q2: How can I tell if my Grignard reaction has successfully initiated?

A2: Several visual cues indicate a successful initiation. These include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with lower-boiling ethers), the appearance of a cloudy grey or brownish color in the reaction mixture, and noticeable heat generation (an exothermic reaction).[2]

Q3: What is Wurtz coupling, and why is it a significant side reaction with dichlorobenzyl chlorides?

A3: Wurtz coupling is a major side reaction where the newly formed Grignard reagent reacts with the starting dichlorobenzyl chloride to form a dimer, 1,2-bis(3,5-dichlorophenyl)ethane.[1] This side reaction is particularly prevalent with reactive benzylic halides like dichlorobenzyl chloride because it consumes both the starting material and the desired Grignard reagent, leading to significantly lower yields.[1][5]

Q4: Can the choice of solvent impact the success of the Grignard reaction?

A4: Absolutely. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent.[6][7] For less reactive chlorides, a higher boiling solvent like THF is often preferred.[4] Some studies suggest that 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be a superior solvent for benzylic Grignards as it can reduce the extent of Wurtz coupling.[3]

Q5: How can I determine the concentration of the Grignard reagent once it has formed?

A5: The concentration of the formed Grignard reagent can be determined by titration. A common method involves titrating an aliquot of the Grignard solution with a standardized solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline.[3] Another method is to quench a known volume of the Grignard reagent with an excess of iodine, followed by back-titration of the remaining iodine with a standard sodium thiosulfate (B1220275) solution.[3]

Troubleshooting Guides

Guide 1: The Grignard Reaction Fails to Initiate

If you have added a small amount of your dichlorobenzyl chloride solution to the magnesium turnings and observe no signs of reaction, follow these steps:

Potential Cause & Solution Workflow

G cluster_B Solutions for Inactive Magnesium cluster_C Solutions for Moisture Contamination cluster_D Solutions for Poor Reagent Quality A Reaction Not Initiating B Check for Inactive Magnesium Surface A->B C Check for Moisture A->C D Assess Reagent Quality A->D B1 Mechanical Activation: Crush Mg turnings with a glass rod. B->B1 Mechanical B2 Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. B->B2 Chemical B3 Thermal Activation: Gently warm the flask with a heat gun. B->B3 Thermal C1 Thoroughly flame-dry or oven-dry all glassware. C2 Use freshly distilled anhydrous solvents. C1->C2 D1 Use freshly purified dichlorobenzyl chloride. D2 Use high-purity magnesium turnings. D1->D2

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Guide 2: Low Yield of the Grignard Reagent

If the reaction initiates but the final yield of the desired product is low, consider the following:

Potential Cause & Solution Workflow

G cluster_B Mitigating Wurtz Coupling cluster_C Ensuring Complete Reaction cluster_D Preventing Reagent Degradation A Low Product Yield B Excessive Wurtz Coupling A->B C Incomplete Reaction A->C D Degradation of Grignard Reagent A->D B1 Slow, dropwise addition of dichlorobenzyl chloride. B2 Maintain a low reaction temperature (e.g., 0 °C). B1->B2 B3 Consider using 2-MeTHF as the solvent. B2->B3 C1 Allow for sufficient reaction time after addition is complete. D1 Maintain a positive pressure of inert gas (Ar or N2).

Caption: Troubleshooting guide for low Grignard reaction yield.

Data Presentation

Table 1: Comparison of Magnesium Activation Methods

Activation MethodDescriptionVisual IndicatorsKey Considerations
Mechanical Crushing Crushing the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[3]No immediate visual change, but facilitates initiation upon halide addition.Simple and effective for small-scale reactions.
Iodine (I₂) A small crystal of iodine is added to the magnesium turnings.[8]The purple/brown color of iodine fades upon initiation.[5]A widely used and reliable method.
1,2-Dibromoethane (DBE) A small amount of DBE is added to the magnesium suspension.[9]Evolution of ethylene (B1197577) gas (bubbling) indicates activation.[9]Highly effective, and the byproducts are innocuous.[9]
Thermal Activation Gentle warming of the flask with a heat gun.[3]Can lead to a rapid and vigorous initiation.Use with caution as the reaction is exothermic.[3]

Table 2: Solvent Properties and Their Impact on Grignard Reactions

SolventBoiling Point (°C)Key FeaturesRecommendations for Dichlorobenzyl Chlorides
Diethyl Ether (Et₂O) 34.6Traditionally used, lower boiling point, more flammable.[3]Effective, but may require careful temperature control.
Tetrahydrofuran (THF) 66Good solvating power, higher boiling point.[3][6]Often preferred for less reactive chlorides.[4]
2-Methyltetrahydrofuran (2-MeTHF) 80Can reduce Wurtz coupling, derived from renewable resources.[3]A good alternative to THF to potentially improve yields.[3]

Experimental Protocols

Protocol 1: Activation of Magnesium with Iodine
  • Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) is thoroughly flame-dried or oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen).[3]

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled flask.

  • Initiation: Add a single, small crystal of iodine to the magnesium turnings.[5]

  • Solvent and Halide Addition: Add a small portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 3,5-dichlorobenzyl chloride (1.0 equivalent) in anhydrous THF.

  • Start the Reaction: Add a small amount (5-10%) of the halide solution to the stirred magnesium suspension. The disappearance of the iodine color indicates initiation.[5] Gentle warming may be applied if the reaction does not start.[1]

  • Full Reaction: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.[5]

Protocol 2: Titration of the Grignard Reagent using Iodine
  • Preparation: Under an inert atmosphere, add a precisely measured volume of the Grignard solution (e.g., 1.0 mL) to a known excess of a standardized iodine solution in anhydrous THF.

  • Reaction: Stir the mixture for several minutes.

  • Quenching: Quench the reaction with aqueous HCl.

  • Titration: Titrate the excess iodine with a standardized solution of sodium thiosulfate until the yellow color fades. Add a few drops of a starch indicator solution and continue the titration until the blue color disappears.[3]

  • Calculation: The concentration of the Grignard reagent can be calculated based on the amount of iodine consumed.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Wurtz coupling side reactions involving benzyl (B1604629) halides.

Frequently Asked Questions (FAQs)

Q1: What is Wurtz coupling and why is it a problem with benzyl halides?

A1: The Wurtz reaction is a coupling method where two alkyl halides react with sodium metal to form a new carbon-carbon bond, resulting in a longer alkane.[1] When applied to benzyl halides, a significant side reaction is the homocoupling of two benzyl halide molecules to form a bibenzyl byproduct (R-R). This "Wurtz coupling" is often problematic as it consumes the starting material, reduces the yield of the desired product, and complicates purification.[2] Benzyl halides are particularly susceptible to this side reaction due to the stability of the benzylic radical and organometallic intermediates formed during the reaction.[3]

Q2: I am observing a high yield of the bibenzyl byproduct. What are the likely causes?

A2: A high yield of Wurtz coupling products with benzyl halides is typically promoted by several factors:

  • High Local Concentration of Benzyl Halide: Rapid addition of the benzyl halide can lead to localized areas of high concentration, increasing the probability of the reactive intermediate reacting with another benzyl halide molecule.[2]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling side reaction.[2]

  • Choice of Solvent: Certain solvents, such as tetrahydrofuran (B95107) (THF), can promote Wurtz coupling for reactive substrates like benzyl halides.[2]

  • Reactive Metals: The use of highly reactive metals like sodium can favor the radical pathways that lead to homocoupling.[4][5]

Q3: What are the primary strategies to minimize Wurtz coupling of benzyl halides?

A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:

  • Slow, Controlled Addition: Add the benzyl halide solution dropwise to the reaction mixture at a rate that maintains a steady, controllable reaction temperature. This prevents the buildup of unreacted halide.[2]

  • Low Reaction Temperature: Maintaining a low temperature (e.g., 0-10°C) can help to control the exothermic reaction and disfavor the Wurtz coupling pathway.[6]

  • Solvent Selection: The choice of solvent can significantly impact the outcome. For instance, in Grignard reagent formation with benzyl chloride, using diethyl ether (Et₂O) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) results in significantly less Wurtz coupling compared to THF.[2]

  • Alternative Reagents and Catalysts: Employing less reactive metals or catalytic systems can provide greater selectivity. Zinc, often in combination with copper or silver salts, is effective for the homocoupling of benzylic bromides in aqueous media, which can be controlled for cross-coupling reactions.[4][7][8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Hiyama reactions, are also excellent alternatives for forming C-C bonds with benzyl halides while avoiding Wurtz coupling.[9][10] The Corey-House synthesis, using a lithium dialkylcuprate, is another effective method.[3][11]

Q4: Can you provide a summary of how different conditions affect the yield of the desired product versus the Wurtz byproduct?

A4: The following table summarizes the impact of different reagents and solvents on the yield of coupling products from benzyl halides, highlighting conditions that minimize the Wurtz homocoupling byproduct.

Benzyl HalideCoupling Partner/ReagentCatalyst/MetalSolventDesired Product Yield (%)Wurtz HomocouplingReference
Benzyl ChlorideGrignard FormationMgDiethyl Ether (Et₂O)94% (inferred from alcohol yield)Minimal[2]
Benzyl ChlorideGrignard FormationMgTetrahydrofuran (THF)27% (inferred from alcohol yield)Significant[2]
Benzyl BromideHomocouplingZn / CuCl₂Saturated aq. NH₄Cl91% (bibenzyl)N/A (desired product)[8]
3-Methoxybenzyl ChlorideEthyl 4-bromobenzoatePdCl₂(Amphos)₂ / ZnWater95%Low[12]
Benzyl BromidePhenylboronic acidPd(OAc)₂ / PtBu₂Me·HBF₄DMSOHigh (not specified)Not reported[2]
Benzyl ChlorideArylboronic acidOrganic SulfideNot specifiedGood to excellentNot reported[13]

Experimental Protocols

Protocol 1: Minimizing Wurtz Coupling in Grignard Reagent Formation with Benzyl Chloride

This protocol is adapted from best practices to favor the formation of the Grignard reagent over the Wurtz coupling byproduct.[2]

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Benzyl chloride (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Electrophile for quenching (e.g., 2-butanone, 1.0 eq)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the benzyl chloride solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.

  • Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.

  • Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add a solution of the electrophile (e.g., 2-butanone) in 2-MeTHF. After the addition, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. A high yield of the product from the electrophile is indicative of successful Grignard formation with minimal Wurtz coupling.

Protocol 2: Zinc/Copper-Promoted Homocoupling of Benzyl Bromide in Aqueous Media

This protocol describes an efficient method for the homocoupling of benzyl bromide, which can be adapted for cross-coupling reactions.[4][8]

Materials:

  • Benzyl bromide (1.0 mmol)

  • Zinc dust (1.5 mmol)

  • Copper(II) chloride (CuCl₂) (10 mg)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • To a vigorously stirred saturated aqueous NH₄Cl solution, add the benzyl bromide, CuCl₂, and zinc dust.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Upon completion, hydrolyze the mixture with 2 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the bibenzyl product.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Benzylboronic Acid Pinacol (B44631) Ester with an Aryl Halide

This protocol provides a general procedure for a robust alternative to Wurtz-type reactions for forming diarylmethanes.[10]

Materials:

  • Aryl halide (1.0 eq)

  • Benzylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., toluene/water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, benzylboronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., toluene) and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired diarylmethane.

Visualizations

Competing_Pathways cluster_0 Reaction Initiation cluster_1 Reaction Pathways Benzyl Halide Benzyl Halide Reactive Intermediate Reactive Intermediate Benzyl Halide->Reactive Intermediate Metal Insertion Metal Metal Metal->Reactive Intermediate Desired Product Desired Product Reactive Intermediate->Desired Product Reaction with Electrophile Wurtz Coupling Product Wurtz Coupling Product Reactive Intermediate->Wurtz Coupling Product Reaction with another Benzyl Halide Electrophile Electrophile Electrophile->Desired Product

Caption: Competing reaction pathways for benzyl halides.

Troubleshooting_Workflow start High Wurtz Coupling Observed q1 Is reaction temperature > 10°C? start->q1 a1_yes Lower temperature to 0-10°C q1->a1_yes Yes q2 Is benzyl halide added quickly? q1->q2 No a1_yes->q2 a2_yes Use slow, dropwise addition q2->a2_yes Yes q3 Using THF as solvent? q2->q3 No a2_yes->q3 a3_yes Switch to 2-MeTHF or Et2O q3->a3_yes Yes q4 Using highly reactive metal (e.g., Na)? q3->q4 No a3_yes->q4 a4_yes Consider alternative methods: - Zn/Cu coupling - Pd-catalyzed cross-coupling - Corey-House synthesis q4->a4_yes Yes end Wurtz Coupling Minimized q4->end No a4_yes->end

Caption: Troubleshooting workflow for excessive Wurtz coupling.

References

Impact of moisture on the stability and reactivity of 3,5-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of moisture on the stability and reactivity of 3,5-Dichlorobenzoyl chloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Moisture contamination is a critical issue that can significantly impact experiments involving this compound, primarily through hydrolysis to the unreactive 3,5-dichlorobenzoic acid. Below is a guide to troubleshoot common problems.

Issue Potential Cause Related to Moisture Recommended Solution
Low or No Product Yield in Acylation Reaction Hydrolysis of this compound due to contaminated starting material, solvents, reagents, or glassware.• Use fresh, unopened this compound or test the purity of the existing stock (see Experimental Protocol 1). • Use anhydrous solvents and reagents. Consider using a fresh bottle of solvent or drying it over a suitable desiccant. • Flame-dry all glassware immediately before use. • Assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Reaction Rates or Product Quality Partial hydrolysis of this compound, leading to variable concentrations of the active reagent.• Implement stringent anhydrous techniques for all reactions. • Quantify the purity of the this compound before use if moisture exposure is suspected. • Store this compound in a desiccator or glovebox.
Observation of a Crystalline Precipitate in the this compound Container The precipitate is likely 3,5-dichlorobenzoic acid, the product of hydrolysis.• The reagent is likely degraded and should be discarded. • If the material is valuable, purification by distillation under reduced pressure may be attempted, but this is often impractical for small quantities.
Evolution of a Corrosive Gas (HCl) Upon Opening the Reagent Bottle This indicates significant moisture contamination and hydrolysis.• Handle the reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE). • The reagent is likely of poor quality and should not be used for reactions sensitive to stoichiometry.

Impact of Moisture on Stability: Quantitative Data

Compound Conditions Reaction Rate Constant (k) Reference
Benzoyl Chloride25°C in 95% Ethanol (containing 6.22% water by volume)Hydrolysis0.00949 min⁻¹[1]

This rate constant indicates that a significant portion of the benzoyl chloride will hydrolyze in a matter of minutes in the presence of even a few percent of water. Due to the electron-withdrawing nature of the chlorine atoms, the hydrolysis of this compound is expected to be even faster.

Frequently Asked Questions (FAQs)

Q1: How can I visually assess the quality of my this compound?

A1: High-purity this compound should be a colorless to light-yellow liquid or low-melting solid. The presence of a significant amount of white crystalline solid (3,5-dichlorobenzoic acid) or a fuming appearance upon opening (indicating HCl gas) suggests moisture contamination and degradation.

Q2: What are the best practices for storing this compound?

A2: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be kept in a cool, dry place, away from sources of moisture. For long-term storage, a desiccator or a controlled-atmosphere glovebox is recommended.

Q3: My reaction solvent is rated as "anhydrous." Is it dry enough for my reaction with this compound?

A3: While commercially available anhydrous solvents have very low water content, they can absorb moisture from the atmosphere once the bottle is opened. For highly sensitive reactions, it is best to use a freshly opened bottle or to dry the solvent using appropriate techniques (e.g., distillation from a drying agent or passing it through a column of activated alumina) immediately before use.

Q4: I accidentally left the cap off my bottle of this compound for a short time. Can I still use it?

A4: It is highly likely that the reagent has been compromised. The extent of degradation depends on the humidity and the duration of exposure. It is strongly recommended to perform a purity analysis (see Experimental Protocol 1) before using the material in a reaction where stoichiometry is critical.

Q5: Can I salvage a reaction if I suspect moisture was introduced?

A5: Salvaging a reaction after moisture contamination is challenging. If the contamination is minor and occurs early in the reaction, adding a stoichiometric excess of this compound might help to consume the desired nucleophile. However, this will also introduce more of the hydrolysis byproduct, 3,5-dichlorobenzoic acid, which can complicate purification. It is generally preferable to start the reaction again with proper anhydrous techniques.

Q6: What are the decomposition products of this compound when it reacts with water?

A6: The primary decomposition products are 3,5-dichlorobenzoic acid and hydrogen chloride (HCl) gas.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR Spectroscopy

This protocol allows for the quantification of 3,5-dichlorobenzoic acid, the primary hydrolysis impurity, in a sample of this compound.

1. Materials:

  • This compound sample
  • Anhydrous deuterated chloroform (B151607) (CDCl₃)
  • Internal standard (e.g., 1,3,5-trimethoxybenzene)
  • NMR tubes
  • Gas-tight syringe

2. Procedure:

  • Accurately weigh approximately 10 mg of the internal standard into a clean, dry vial.
  • In a controlled atmosphere (glovebox or under a stream of inert gas), add approximately 0.75 mL of anhydrous CDCl₃ to the vial and dissolve the internal standard.
  • Using a gas-tight syringe, carefully add a known mass (approximately 20 mg, accurately weighed) of the this compound sample to the vial.
  • Cap the vial and mix thoroughly.
  • Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.

3. Data Analysis:

  • Identify the signals for the internal standard and the aromatic protons of this compound and 3,5-dichlorobenzoic acid.
  • Integrate the signals corresponding to a known number of protons for each compound.
  • Calculate the molar ratio of the impurity (3,5-dichlorobenzoic acid) to the starting material using the following formula:

Visualizations

Hydrolysis_Pathway DCBC 3,5-Dichlorobenzoyl chloride Intermediate Tetrahedral Intermediate DCBC->Intermediate + H₂O H2O Water (Moisture) H2O->Intermediate DCBA 3,5-Dichlorobenzoic acid Intermediate->DCBA - HCl HCl Hydrogen Chloride (Gas) Intermediate->HCl

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow cluster_sources Potential Moisture Sources cluster_actions Corrective Actions start Low Reaction Yield check_moisture Suspect Moisture Contamination? start->check_moisture reagent Reagent Quality check_moisture->reagent Yes solvent Solvent Dryness check_moisture->solvent glassware Glassware Prep check_moisture->glassware atmosphere Reaction Atmosphere check_moisture->atmosphere test_reagent Test/Replace Reagent reagent->test_reagent dry_solvent Use Anhydrous Solvent solvent->dry_solvent flame_dry Flame-Dry Glassware glassware->flame_dry inert_atm Use Inert Atmosphere atmosphere->inert_atm remedy Implement Corrective Actions restart Restart Reaction remedy->restart test_reagent->remedy dry_solvent->remedy flame_dry->remedy inert_atm->remedy

References

Catalyst selection for optimizing reactions involving 3,5-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dichlorobenzoyl chloride. The information is designed to help optimize catalyst selection and reaction conditions for key transformations such as Friedel-Crafts acylation, amidation, and esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate used in a variety of organic syntheses. The most common reactions include:

  • Friedel-Crafts Acylation: To introduce the 3,5-dichlorobenzoyl group onto an aromatic ring, forming a diaryl ketone. This is a key reaction in the synthesis of various pharmaceutical and agrochemical compounds.

  • Amidation: Reaction with primary or secondary amines to form N-substituted-3,5-dichlorobenzamides. These amides are prevalent in medicinal chemistry.

  • Esterification: Reaction with alcohols to produce 3,5-dichlorobenzoate esters, which are important intermediates in the synthesis of various fine chemicals.

Q2: How does the deactivating effect of the two chlorine atoms on the benzoyl chloride ring influence catalyst selection?

A2: The two chlorine atoms are electron-withdrawing, which can deactivate the aromatic ring of the resulting product in subsequent reactions. However, for reactions involving the acyl chloride group itself, such as Friedel-Crafts acylation, the electronic effect on the carbonyl carbon is more relevant. The electron-withdrawing nature of the chlorine atoms can make the carbonyl carbon more electrophilic, potentially increasing its reactivity towards nucleophiles. For Friedel-Crafts acylation, this enhanced electrophilicity means that milder Lewis acid catalysts can sometimes be employed compared to less substituted benzoyl chlorides. However, the choice of catalyst will still largely depend on the reactivity of the aromatic substrate being acylated.

Q3: Are there "greener" or more sustainable catalyst alternatives to traditional Lewis acids like AlCl₃ for Friedel-Crafts acylation?

A3: Yes, there is a growing interest in developing more environmentally friendly catalytic systems. For Friedel-Crafts acylation, alternatives to stoichiometric AlCl₃ include:

  • Solid Acid Catalysts: Zeolites and clays (B1170129) can be used as reusable and less corrosive catalysts.

  • Metal Triflates: Catalysts like copper(II) triflate (Cu(OTf)₂) are often more tolerant to moisture and can be used in smaller, catalytic amounts.[1]

  • Zinc Oxide (ZnO): This has been reported as an effective, reusable, and environmentally benign catalyst for Friedel-Crafts acylation under solvent-free conditions.[2][3]

Troubleshooting Guides

Friedel-Crafts Acylation

Issue 1: Low or No Product Yield

  • Question: My Friedel-Crafts acylation using this compound is giving a low yield or not working at all. What are the common causes?

  • Answer: Low yields in Friedel-Crafts acylation can be due to several factors:

    • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4][5] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible.

    • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it.[4][6] Therefore, stoichiometric or even slightly excess amounts of the catalyst are often required.

    • Deactivated Aromatic Substrate: If the aromatic compound you are trying to acylate has strongly electron-withdrawing groups (e.g., -NO₂, -CN), it may be too deactivated for the reaction to proceed efficiently.[4]

    • Suboptimal Temperature: The reaction temperature is crucial. Some reactions work well at room temperature, while others may need heating. However, excessive heat can lead to side reactions. It is advisable to start at a lower temperature and gradually increase it.[4]

Issue 2: Formation of Multiple Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity?

  • Answer: While Friedel-Crafts acylation is generally more selective than alkylation, side products can still form.

    • Positional Isomers: For substituted aromatic substrates, the position of acylation is directed by the existing groups. The choice of solvent can sometimes influence the regioselectivity.

    • Polyacylation: This is less common than in alkylation because the acyl group deactivates the aromatic ring to further substitution.[4] However, with highly activated substrates, it can occur. Using a less reactive catalyst or milder conditions can help minimize this.

Amidation & Esterification

Issue 1: Incomplete Reaction

  • Question: My amidation or esterification reaction with this compound is not going to completion. What can I do?

  • Answer:

    • For Amidation: While many amidations proceed readily, some may require a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. The use of a catalyst like N,N-dimethylformamide (DMF) can also accelerate the reaction.[7][8]

    • For Esterification: These reactions can also be catalyzed by a base (e.g., pyridine) to neutralize the HCl formed. For less reactive alcohols, heating the reaction mixture may be necessary.

    • Purity of this compound: Ensure the starting acyl chloride has not hydrolyzed to the corresponding carboxylic acid, as this will not react under the same conditions.

Issue 2: Difficult Product Isolation

  • Question: I am having trouble isolating my amide or ester product. What is the best work-up procedure?

  • Answer:

    • Aqueous Work-up: After the reaction is complete, a typical work-up involves washing the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base catalyst, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any 3,5-dichlorobenzoic acid. Finally, a brine wash helps to remove residual water before drying the organic layer.

    • Purification: The crude product can usually be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Catalyst Comparison for Friedel-Crafts Acylation of Anisole with Benzoyl Chloride (Model Reaction)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (para)
AlCl₃StoichiometricDichloromethane0 to rt0.5HighHighHigh
Cu(OTf)₂10[bmim][BF₄]801100~10096%
Zn(OTf)₂10[bmim][BF₄]80>12100~10096%
Sn(OTf)₂10[bmim][BF₄]80>12100~10096%
Sc(OTf)₃10[bmim][BF₄]80>12100~10096%
FeCl₃·6H₂O10TAAIL6024-97High (para)

Table 2: Conditions for Amidation and Esterification of this compound

ReactionReactantCatalyst/BaseSolventTemperature (°C)TimeYield
AmidationArylamines-DMF60-Good
AmidationAnilineTriethylamine/SOCl₂Dichloromethanert5-20 minHigh
EsterificationAlcohols-Solvent-free or Solventrt to refluxVariesHigh

[7][11]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound

Materials:

  • This compound

  • Aromatic substrate (e.g., anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[5][12]

Protocol 2: Amidation of this compound

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography if necessary.[13]

Visualizations

experimental_workflow_friedel_crafts cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble dry glassware under N2 suspend_alcl3 Suspend AlCl3 in anhydrous DCM at 0°C setup->suspend_alcl3 add_acyl_chloride Add this compound solution suspend_alcl3->add_acyl_chloride add_substrate Add aromatic substrate solution add_acyl_chloride->add_substrate stir Stir at 0°C then warm to RT add_substrate->stir monitor Monitor by TLC stir->monitor quench Quench with ice/HCl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

catalyst_selection_logic start Start: Select Catalyst for Friedel-Crafts Acylation substrate_reactivity Assess Reactivity of Aromatic Substrate start->substrate_reactivity activated Activated/Mildly Deactivated substrate_reactivity->activated High deactivated Strongly Deactivated substrate_reactivity->deactivated Low catalyst_choice Choose Catalyst Type activated->catalyst_choice lewis_acid Traditional Lewis Acid (e.g., AlCl3, FeCl3) deactivated->lewis_acid Requires strong catalyst catalyst_choice->lewis_acid High Reactivity Needed green_catalyst Greener Alternative (e.g., Zeolite, Metal Triflates, ZnO) catalyst_choice->green_catalyst Sustainability is a Priority conditions Optimize Conditions (Stoichiometry, Temp.) lewis_acid->conditions green_catalyst->conditions end Proceed with Reaction conditions->end

Caption: Logic diagram for Friedel-Crafts catalyst selection.

References

Technical Support Center: Synthesis of 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 3,5-Dichlorobenzoyl chloride synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or IR spectroscopy) to ensure it has gone to completion.[1] - Increase reaction temperature: If using thionyl chloride, refluxing the reaction mixture can improve the conversion rate.[2][3] For heat-sensitive substrates, consider using oxalyl chloride which allows for milder, room temperature conditions. - Use a catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction, especially when using oxalyl chloride.[4][5]
Degradation of the product.- Control temperature: The reaction can be exothermic. Ensure adequate cooling and controlled addition of the chlorinating agent to prevent side reactions. - Use a milder chlorinating agent: Oxalyl chloride is generally a milder and more selective reagent than thionyl chloride, which can be beneficial for sensitive substrates.[6]
Low Purity Presence of unreacted starting material (3,5-Dichlorobenzoic acid).- Ensure complete reaction: See "Low Yield" section. - Purification: Purify the crude product by fractional distillation under reduced pressure.[7][8]
Presence of 3,5-Dichlorobenzoic anhydride.- This is a common process-related impurity.[7] - Optimize stoichiometry: Use a slight excess of the chlorinating agent to ensure full conversion of the carboxylic acid. - Purification: Fractional distillation is effective in removing the anhydride.
Discoloration of the product (yellow or brown).- Impurity from reagents: Ensure the purity of the starting materials and reagents. Old thionyl chloride can decompose and cause discoloration.[9] - Side reactions: Overheating can lead to decomposition and color formation. Maintain strict temperature control.
Difficult Work-up and Purification Gaseous byproducts (HCl, SO₂, CO, CO₂) causing pressure build-up.- Ensure adequate ventilation: Conduct the reaction in a well-ventilated fume hood with a scrubbing system to neutralize acidic gases.[7]
Removal of excess chlorinating agent.- Thionyl chloride: Excess thionyl chloride can be removed by distillation.[4] Co-evaporation with an inert, high-boiling solvent like toluene (B28343) can aid in its complete removal.[2] - Oxalyl chloride: Excess oxalyl chloride and solvent can typically be removed by rotary evaporation due to their volatility.[6]
Scalability Issues Poor heat transfer in large reactors.- Reactor design: Utilize jacketed reactors with a suitable heat transfer fluid for efficient heating and cooling. - Stirring and mixing: Ensure efficient agitation to promote uniform heat distribution and prevent localized hotspots. The choice of agitator (e.g., paddle, anchor, or turbine) is critical and depends on the viscosity of the reaction mixture.[10][11]
Inefficient mixing and mass transfer.- Agitator selection: For reactions that become viscous, consider using multi-agitator systems, such as an anchor agitator for bulk movement and a high-shear mixer for dispersion.[12] - Baffles: Incorporate baffles into the reactor design to improve mixing and prevent vortex formation.[11]
Increased viscosity of the reaction mixture.- Solvent selection: The use of a suitable solvent can help to maintain a manageable viscosity. - Agitation: Employ powerful and appropriately designed agitators to handle viscous materials.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and traditional method is the conversion of 3,5-Dichlorobenzoic acid to its corresponding acyl chloride using a chlorinating agent.[4] The two most widely used chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4]

Q2: Which chlorinating agent is better for large-scale synthesis: thionyl chloride or oxalyl chloride?

A2: The choice between thionyl chloride and oxalyl chloride for large-scale synthesis depends on several factors, including cost, substrate sensitivity, and safety considerations. Thionyl chloride is generally less expensive, making it a common choice for industrial production.[6] However, oxalyl chloride offers milder reaction conditions, which can be advantageous for heat-sensitive molecules, and its gaseous byproducts can simplify purification.[6]

Q3: What are the main safety precautions to consider during the synthesis of this compound?

A3: Both thionyl chloride and oxalyl chloride are corrosive and toxic and react violently with water.[6] The reaction generates toxic and corrosive gaseous byproducts (HCl, SO₂, CO, CO₂). Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Ensure all glassware and reagents are dry to prevent vigorous reactions with water.

  • Have a system in place to scrub the acidic off-gases.

Q4: What are the common impurities found in crude this compound?

A4: Common process-related impurities include unreacted 3,5-Dichlorobenzoic acid and 3,5-Dichlorobenzoic anhydride.[7] Other potential impurities can arise from side reactions or contaminants in the starting materials.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching the reactive chlorinating agent) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Infrared (IR) spectroscopy. In IR spectroscopy, the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber indicate the progress of the reaction. For TLC analysis, quenching a small sample with methanol (B129727) to form the methyl ester can provide a stable derivative that is easily visualized.[1][9]

Q6: Are there alternative synthesis routes that might be more scalable?

A6: Alternative routes starting from materials like anthranilic acid or benzoyl chloride have been developed.[14][15] These routes may offer advantages in terms of raw material cost and availability. However, they can also present their own scalability challenges, such as increased reaction steps, poor solubility, and difficult mixing due to high viscosity.[15]

Data Presentation

Comparison of Chlorinating Agents for Scalability
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Cost Less expensiveMore expensive
Reaction Conditions Typically requires heating (reflux)Often proceeds at room temperature
Reactivity Highly reactive, potential for side reactionsMilder and more selective
Byproducts SO₂ and HCl (both gaseous)CO, CO₂, and HCl (all gaseous)
Work-up Removal of excess reagent by distillationRemoval of excess reagent and solvent by evaporation
Catalyst Not always necessary, but can be usedCatalytic DMF is commonly used for rate acceleration
Scale Suitable for both small and large-scale synthesisMore commonly used for small to medium-scale synthesis

(Data sourced from BenchChem's comparative guide)[6]

Typical Impurity Profile of this compound
ImpurityTypical Limit
3,5-Dichlorobenzoic acid≤ 1.00%
3,5-Dichlorobenzoic anhydride≤ 1.00%
Other specified impurities≤ 0.40%

(Data based on typical specifications for commercial-grade product)

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

Materials:

  • 3,5-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, for azeotropic removal of excess SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758), if not using neat thionyl chloride)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 3,5-Dichlorobenzoic acid.

  • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction for the cessation of HCl and SO₂ evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure. To ensure complete removal, toluene can be added and distilled off (azeotropic removal).

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Scalability Considerations:

  • Heat Management: The reaction is exothermic. For larger scales, controlled addition of thionyl chloride to the heated 3,5-Dichlorobenzoic acid solution is recommended to manage the initial exotherm. A jacketed reactor with precise temperature control is essential.

  • Off-gas Management: The volume of acidic gases produced will be significant at a larger scale. A robust and efficient gas scrubbing system is mandatory.

  • Mixing: As the reaction proceeds, the viscosity may change. Ensure the reactor's agitation system is capable of providing adequate mixing throughout the process to maintain uniform temperature and concentration.

Synthesis of this compound using Oxalyl Chloride

Materials:

  • 3,5-Dichlorobenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber, dissolve 3,5-Dichlorobenzoic acid in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops for a lab-scale reaction).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of oxalyl chloride (typically 1.5-2 equivalents) in anhydrous DCM via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is often of high purity and may be used directly or further purified by vacuum distillation.

Scalability Considerations:

  • Cost: Oxalyl chloride is more expensive than thionyl chloride, which is a significant factor at an industrial scale.

  • Safety: The decomposition of DMF in the presence of oxalyl chloride can form the potent carcinogen dimethylcarbamoyl chloride. Stringent safety protocols and engineering controls are necessary.

  • Temperature Control: Although the reaction is typically run at room temperature, the initial addition of oxalyl chloride can be exothermic. On a large scale, a jacketed reactor with cooling capabilities is recommended for controlled addition.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_process Reaction & Work-up cluster_product Final Product start 3,5-Dichlorobenzoic Acid reaction Chlorination Reaction start->reaction thionyl Thionyl Chloride (SOCl2) thionyl->reaction Reflux oxalyl Oxalyl Chloride ((COCl)2) + cat. DMF oxalyl->reaction Room Temp workup Removal of Excess Reagent reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield/Purity cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Solutions for Low Purity (Complete Reaction) start Low Yield or Purity Issue check_completion Is the reaction complete? (Monitor by TLC/GC/IR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (if applicable) incomplete->increase_temp add_catalyst Add Catalyst (e.g., DMF) incomplete->add_catalyst purify Optimize Purification (e.g., Fractional Distillation) complete->purify check_reagents Check Reagent Purity complete->check_reagents temp_control Improve Temperature Control complete->temp_control

Caption: Troubleshooting logic for low yield or purity issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Dichlorobenzoyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3,5-Dichlorobenzoyl chloride and its unsubstituted counterpart, benzoyl chloride. Understanding the relative reactivity of these acylating agents is crucial for optimizing reaction conditions, predicting reaction outcomes, and developing robust synthetic methodologies in pharmaceutical and chemical research. This document presents a theoretical framework for reactivity based on electronic effects, supported by estimated quantitative data derived from Hammett linear free-energy relationships. Furthermore, a comprehensive experimental protocol is provided to enable researchers to conduct their own comparative kinetic studies.

Theoretical Framework: Electronic Effects on Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring increase the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease reactivity.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess the effect of substituents on the reaction rate. In this equation:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzoyl chloride).

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

For this compound, the two chlorine atoms are in the meta positions. The electronic effect of these substituents is additive. The Hammett substituent constant for a chlorine atom in the meta position (σ_meta) is +0.373. Therefore, the cumulative sigma value (Σσ) for this compound is 2 * (+0.373) = +0.746. This large positive value suggests a significant increase in the electrophilicity of the carbonyl carbon compared to benzoyl chloride (where Σσ = 0).

electronic_effects BC Benzoyl Chloride (Σσ = 0) BC_carbonyl Carbonyl Carbon (Lower Electrophilicity) BC->BC_carbonyl No Electron- Witdrawing Groups DCBC_carbonyl Carbonyl Carbon (Higher Electrophilicity) reactivity_comparison Increased Reactivity BC_carbonyl->reactivity_comparison Lower Reactivity DCBC This compound (Σσ = +0.746) DCBC->DCBC_carbonyl Two Electron- Witdrawing Cl atoms DCBC_carbonyl->reactivity_comparison

Caption: Electronic effects of chloro substituents on carbonyl electrophilicity.

Quantitative Data Summary

Using these values, we can estimate the rate constant (k) for this compound:

log(k / 0.0321 min⁻¹) = (+0.746) * (1.5) log(k / 0.0321 min⁻¹) = 1.119 k / 0.0321 min⁻¹ = 10¹.¹¹⁹ k ≈ 0.41 min⁻¹

This estimation suggests that this compound is approximately 12.8 times more reactive than benzoyl chloride in the alcoholysis with n-propanol under these conditions.

CompoundSubstituentsΣσRate Constant (k, min⁻¹)Relative Reactivity (k/k₀)
Benzoyl Chloride-00.0321 (experimental)[1]1
This compound3,5-di-Cl+0.746~0.41 (estimated)~12.8

Disclaimer: The rate constant for this compound is an estimation based on the Hammett equation and should be confirmed by experimental measurement.

Experimental Protocol: Comparative Kinetic Analysis of Alcoholysis

This protocol describes a method to determine and compare the pseudo-first-order rate constants for the alcoholysis of benzoyl chloride and this compound with n-propanol at 25°C. The reaction progress is monitored by measuring the increase in conductivity of the solution due to the formation of hydrochloric acid.[1]

Materials:

  • Benzoyl chloride (reagent grade, freshly distilled)

  • This compound (reagent grade)

  • n-Propanol (anhydrous)

  • Conductivity meter and probe

  • Thermostated water bath (25.0 ± 0.1°C)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Stopwatch

experimental_workflow start Start prepare_solutions Prepare Stock Solutions (Benzoyl Chloride & this compound in anhydrous n-propanol) start->prepare_solutions thermostat_reaction Thermostat Reaction Vessel with n-propanol at 25°C prepare_solutions->thermostat_reaction initiate_reaction Initiate Reaction: Inject Acyl Chloride Stock Solution thermostat_reaction->initiate_reaction monitor_conductivity Monitor Conductivity vs. Time initiate_reaction->monitor_conductivity data_analysis Data Analysis: Plot log(G∞ - Gt) vs. time monitor_conductivity->data_analysis Record data at regular intervals calculate_k Calculate Pseudo-First-Order Rate Constant (k) from Slope data_analysis->calculate_k compare_reactivity Compare Reactivity (k_DCBC / k_BC) calculate_k->compare_reactivity

Caption: Experimental workflow for the comparative kinetic analysis.

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of benzoyl chloride and this compound in anhydrous n-propanol. The concentration should be chosen such that the final concentration in the reaction vessel is in the range of 0.05-0.1 M.

  • Experimental Setup:

    • Place a known volume of anhydrous n-propanol into a jacketed reaction vessel connected to the thermostated water bath set at 25.0°C.

    • Place a magnetic stir bar in the vessel and begin stirring.

    • Immerse the conductivity probe into the n-propanol and allow the system to reach thermal equilibrium.

  • Kinetic Run:

    • Start the data logging for the conductivity meter.

    • Using a syringe, rapidly inject a small, precise volume of the acyl chloride stock solution into the stirring n-propanol and simultaneously start the stopwatch.

    • Record the conductivity of the solution at regular time intervals until the conductivity reading becomes constant (indicating the completion of the reaction). This final conductivity is G∞.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t. The relationship is given by: ln(G∞ - Gt) = -kt + ln(G∞ - G₀).

    • Perform the experiment in triplicate for both benzoyl chloride and this compound to ensure reproducibility.

  • Comparison:

    • Calculate the average rate constants for both compounds and determine their relative reactivity by dividing the rate constant of this compound by that of benzoyl chloride.

Conclusion

Based on the principles of physical organic chemistry, this compound is predicted to be significantly more reactive towards nucleophiles than benzoyl chloride. This increased reactivity is attributed to the strong electron-withdrawing inductive effects of the two meta-positioned chlorine atoms, which enhance the electrophilicity of the carbonyl carbon. The Hammett equation provides a useful tool for estimating this difference in reactivity, suggesting an approximately 13-fold increase in the rate of alcoholysis. The provided experimental protocol offers a reliable method for verifying this prediction and obtaining precise quantitative data for specific reaction systems. This information is valuable for chemists in the fine chemicals and pharmaceutical industries for the rational design and optimization of synthetic processes.

References

A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceuticals and agrochemicals, the accurate quantification of reactive intermediates like 3,5-Dichlorobenzoyl chloride is paramount. This acyl chloride is a key building block in the production of various active compounds, and its precise measurement is crucial for ensuring reaction efficiency, product purity, and safety. This guide provides a comparative overview of validated analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography (GC).

The high reactivity of acyl chlorides presents a significant challenge for their direct analysis. Therefore, derivatization is a common and effective strategy to enhance stability and detectability. This guide will detail a validated derivatization HPLC method applicable to acyl chlorides and a widely used GC method for purity assessment.

Quantitative Data Summary

The selection of an analytical method is often dictated by the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of a derivatization HPLC-UV method and a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of this compound. The data for the HPLC method is based on a validated method for a range of acyl chlorides, while the GC-FID data is representative of typical performance for purity assays of similar compounds.

ParameterDerivatization HPLC-UV MethodGas Chromatography (GC-FID) Method
Analyte This compoundThis compound
Matrix Drug Substance / Reaction MixtureBulk Chemical
Limit of Detection (LOD) 0.01 - 0.03 µg/mL[1]~0.01% (by area)
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05% (by area)
Linearity (Range) 0.1 - 10 µg/mL0.05% - 100% (by area)
Accuracy (Recovery) 95% - 105%Not typically determined for purity assay
Precision (%RSD) < 5%< 2%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and reproducibility of analytical methods. Below are the protocols for the derivatization HPLC-UV and GC-FID methods for quantifying this compound.

Derivatization High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the trace analysis of this compound in various matrices, including drug substances and reaction mixtures. The protocol involves a pre-column derivatization step to form a stable, UV-active derivative.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Solutions:

Derivatization Procedure:

  • Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[1]

  • Accurately weigh and dissolve the sample containing this compound in a suitable volume of acetonitrile.

  • To 1.0 mL of the sample solution, add 1.0 mL of the 2-nitrophenylhydrazine solution.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.[1]

  • The resulting solution contains the derivatized this compound, which can be directly injected into the HPLC system.

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. The specific gradient program should be optimized to ensure separation from other components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 395 nm (the maximum absorbance of the derivative)[1]

  • Injection Volume: 10 µL

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is widely used for the purity assessment of this compound.[2] It is suitable for analyzing the bulk chemical for the presence of impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for the analysis of chlorinated aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents and Solutions:

  • High-purity solvent for sample dissolution (e.g., Dichloromethane or Toluene)

  • This compound reference standard

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent.

GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C

Method Comparison and Workflow Visualization

The choice between the derivatization HPLC-UV and GC-FID methods depends on the analytical objective. The HPLC method is highly sensitive and specific for trace-level quantification, making it ideal for impurity profiling and stability studies. In contrast, the GC-FID method is robust and straightforward for determining the purity of the bulk substance.

Below are diagrams illustrating the experimental workflows for both analytical methods.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Derivatization Reaction (30 min at RT) Sample->Derivatization Reagent Derivatization Reagent (2-Nitrophenylhydrazine) Reagent->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (395 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Derivatization HPLC-UV Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area % Calculation Detection->Integration Purity Purity Assessment Integration->Purity

References

Navigating the Synthesis of 3,5-Dichlorobenzoyl Chloride: A Comparative Guide to Chlorinating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3,5-Dichlorobenzoyl chloride is a critical step for the creation of a wide range of pharmaceutical and agrochemical compounds. While thionyl chloride has traditionally been the reagent of choice for converting 3,5-Dichlorobenzoic acid to its acid chloride, a range of alternative reagents offer distinct advantages in terms of safety, selectivity, and reaction conditions. This guide provides an objective comparison of thionyl chloride and its alternatives—oxalyl chloride, phosphorus pentachloride, and cyanuric chloride—supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Chlorinating Reagents

The selection of a chlorinating agent for the synthesis of this compound from 3,5-Dichlorobenzoic acid can significantly impact yield, purity, and the overall efficiency of the reaction. The following table summarizes the quantitative data available for each reagent.

ReagentTypical Yield (%)Purity (%)Reaction ConditionsKey Byproducts
Thionyl Chloride (SOCl₂) ** 91.4 - 100Not specifiedReflux, 2-20 hoursSO₂, HCl
Oxalyl Chloride ((COCl)₂) **Good (unspecified)Not specified0°C to room temp, 4 hours (with DMF catalyst)CO, CO₂, HCl
Phosphorus Pentachloride (PCl₅) 83.6 - 90.199.1 - 99.3130-150°C, 6-8 hoursPOCl₃, HCl
Cyanuric Chloride (C₃N₃Cl₃) Not specifiedNot specifiedRoom temp, 3 hours (with triethylamine)Dichlorohydroxytriazine, Triethylamine (B128534) hydrochloride

Reaction Pathways and Mechanisms

The conversion of a carboxylic acid to an acyl chloride involves the activation of the carboxylic acid's hydroxyl group, turning it into a good leaving group. Each of the compared reagents achieves this through a different mechanistic pathway.

Reaction_Pathways cluster_thionyl Thionyl Chloride cluster_oxalyl Oxalyl Chloride cluster_pcl5 Phosphorus Pentachloride cluster_cyanuric Cyanuric Chloride A1 3,5-Dichlorobenzoic Acid C1 Chlorosulfite Intermediate A1->C1 + SOCl₂ B1 Thionyl Chloride (SOCl₂) D1 This compound C1->D1 - SO₂ - Cl⁻ + Cl⁻ E1 SO₂ + HCl A2 3,5-Dichlorobenzoic Acid D2 Intermediate Adduct A2->D2 + (COCl)₂ / DMF B2 Oxalyl Chloride ((COCl)₂) C2 Vilsmeier Reagent (with DMF) E2 This compound D2->E2 - CO - CO₂ - Cl⁻ + Cl⁻ F2 CO + CO₂ + HCl A3 3,5-Dichlorobenzoic Acid C3 Acyloxyphosphonium Intermediate A3->C3 + PCl₅ B3 Phosphorus Pentachloride (PCl₅) D3 This compound C3->D3 - POCl₃ - Cl⁻ + Cl⁻ E3 POCl₃ + HCl A4 3,5-Dichlorobenzoic Acid C4 Activated Ester Intermediate A4->C4 + C₃N₃Cl₃ / Et₃N B4 Cyanuric Chloride D4 This compound C4->D4 + Cl⁻ E4 Dichlorohydroxytriazine

Caption: Reaction pathways for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the discussed reagents are provided below.

Synthesis using Thionyl Chloride

Procedure 1: A solution of 13.4 g (0.07 mol) of 3,5-dichlorobenzoic acid and 10.7 g (0.09 mol) of thionyl chloride in 60 ml of methylene (B1212753) chloride is refluxed on a steam bath for two hours.[1] The excess thionyl chloride and solvent are removed under reduced pressure, and the residue is distilled to yield this compound.[1]

Procedure 2: To 20 g of 3,5-dichlorobenzoic acid, 49.4 g of thionyl chloride and 0.21 g of pyridine (B92270) are added, and the mixture is refluxed for 20 hours. Excess thionyl chloride is removed by distillation. The residue is treated with dry hexane (B92381), filtered, and the hexane is removed under reduced pressure to obtain a quantitative yield of this compound.

Procedure 3: 15.09 g of 3,5-dichlorobenzoic acid is added to 65 mL of freshly distilled thionyl chloride and refluxed for 8 hours. Excess thionyl chloride is removed under reduced pressure. The residue is then subjected to vacuum distillation to obtain 15.01 g (91.4% yield) of this compound as a pale yellow liquid.[2]

Synthesis using Oxalyl Chloride

To a solution of 3,5-Dichlorobenzoic acid (10.0 mmol) in 50 mL of dichloromethane (B109758) (DCM) in a 100 mL round-bottomed flask, a few drops of N,N-dimethylformamide (DMF) are added. The mixture is cooled to 0°C. Oxalyl chloride (20.0 mmol, 2.0 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to proceed for an additional 4 hours. The solvent is then concentrated in vacuo, and the resulting residue of this compound is used directly for subsequent reactions.[3][4]

Synthesis using Phosphorus Pentachloride

In a suitable reaction vessel, 3,5-disulfonic acid benzoic acid is reacted with 1080 g of phosphorus pentachloride. The temperature is raised to 130-150°C and maintained for 6 hours. Subsequently, the temperature is increased to 185°C, and chlorine gas is introduced below the surface of the reaction liquid. The reaction is continued for 10 hours until the evolution of sulfur dioxide ceases. After cooling to room temperature, the product is distilled under reduced pressure to afford 297 g of this compound with a yield of 83.6% and a purity of 99.1%.[5] A similar procedure using 1100g of phosphorus pentachloride and refluxing for 8h, followed by chlorination at 180°C for 12h, yielded 310g of product (87.3% yield, 99.2% purity).[5] Another variation with a reaction time of 12 hours at 170°C for the chlorination step resulted in a 90.1% yield and 99.3% purity.[5]

Synthesis using Cyanuric Chloride

A general procedure for the formation of an acid chloride from a carboxylic acid using cyanuric chloride is as follows: To a solution of the carboxylic acid (0.02 mol) and cyanuric chloride (0.01 mol) in acetone (B3395972) (20 mL or the minimum volume required for a clear solution), triethylamine (0.02 mol) is added at 20-30°C. The mixture is stirred for 3 hours, by which time the cyanuric chloride should be consumed. The acetone is then removed under reduced pressure, and the acid chloride is taken up in a suitable solvent like carbon tetrachloride.[6] While specific data for 3,5-Dichlorobenzoic acid is not available, this general protocol can be adapted.

Experimental Workflow

The general workflow for the synthesis and purification of this compound from 3,5-Dichlorobenzoic acid is depicted below.

Experimental_Workflow Start Start: 3,5-Dichlorobenzoic Acid Reagent Add Chlorinating Reagent (e.g., SOCl₂, (COCl)₂, PCl₅, or C₃N₃Cl₃) + Solvent (optional) + Catalyst (optional) Start->Reagent Reaction Reaction under specified temperature and time Reagent->Reaction Workup Work-up: - Removal of excess reagent/solvent - Filtration (if necessary) Reaction->Workup Purification Purification: - Distillation (under reduced pressure) - Crystallization Workup->Purification Product Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Concluding Remarks

The choice of chlorinating reagent for the synthesis of this compound is a critical decision that depends on various factors including scale, available equipment, safety protocols, and desired purity.

  • Thionyl chloride remains a widely used and effective reagent, often providing high to quantitative yields. However, it is corrosive and generates sulfur dioxide as a byproduct.

  • Oxalyl chloride , often used with a DMF catalyst, offers milder reaction conditions and volatile byproducts, simplifying workup. It is, however, more expensive than thionyl chloride.

  • Phosphorus pentachloride is a potent reagent that can provide high yields and purity, but the reaction requires higher temperatures and produces phosphorus oxychloride, which can complicate purification.

Ultimately, the optimal reagent will be determined by the specific requirements of the synthesis and the priorities of the researcher or organization. This guide provides the necessary data and protocols to make an informed decision.

References

Comparative study of different synthetic routes to 3,5-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 3,5-Dichlorobenzoyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. This document provides a detailed comparison of various synthetic routes, supported by experimental data and protocols to inform strategic decisions in process development and optimization.

Introduction

This compound is a crucial building block in the synthesis of a wide range of commercially important molecules, including pharmaceuticals and herbicides. The efficiency, cost-effectiveness, and environmental impact of its production are therefore of significant interest to the chemical and pharmaceutical industries. This guide presents a comparative study of the most common synthetic routes to this compound, providing a detailed analysis of each method's advantages and disadvantages. The routes discussed are:

  • Chlorination of 3,5-Dichlorobenzoic Acid: The most direct and widely used method, employing common chlorinating agents.

  • Multi-step Synthesis from Anthranilic Acid: A longer route that starts from a readily available and inexpensive precursor.

  • Oxidation and Chlorination of 3,5-Dichlorotoluene: A potential route for industrial-scale production.

  • Multi-step Synthesis from Benzoyl Chloride: An alternative pathway involving sulfonation and chlorination steps.

This guide aims to provide researchers and process chemists with the necessary information to select the most suitable synthetic strategy based on their specific requirements, considering factors such as yield, purity, scalability, cost, and safety.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.

ParameterRoute 1: From 3,5-Dichlorobenzoic AcidRoute 2: From Anthranilic Acid (Overall)Route 3: From 3,5-DichlorotolueneRoute 4: From Benzoyl Chloride (Overall)
Overall Yield >95% (typical)>81%[1]Data not available87-95%[2]
Purity High (>98%)HighData not available96-99%[2]
Number of Steps 13 or more[1]23[2]
Starting Material Cost ModerateLowModerate to HighLow
Key Reagents Thionyl chloride or Oxalyl chlorideHCl, H₂O₂, Ethanol, Thionyl chloride[1]Oxidizing agent, Chlorinating agentSO₃, Triphosgene (B27547), Chlorine[2]
Reaction Conditions Mild to moderateVaried (mild to harsh)HarshModerate to harsh

Route 1: Chlorination of 3,5-Dichlorobenzoic Acid

This is the most common and straightforward method for synthesizing this compound. It involves the direct conversion of 3,5-Dichlorobenzoic acid using a chlorinating agent. The two most frequently used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Experimental Protocols

Method 1A: Using Thionyl Chloride

  • Procedure: A solution of 3,5-Dichlorobenzoic acid (1 equivalent) in an inert solvent such as methylene (B1212753) chloride is treated with an excess of thionyl chloride (1.2-1.5 equivalents). The mixture is refluxed for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. After completion, the excess thionyl chloride and solvent are removed by distillation under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

  • Yield: Typically high, often quantitative.

Method 1B: Using Oxalyl Chloride

  • Procedure: To a solution of 3,5-Dichlorobenzoic acid (1 equivalent) in a dry, inert solvent like dichloromethane, a catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride (1.2-1.5 equivalents) at room temperature. The reaction is stirred for 1-2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to afford the desired product.

  • Yield: Generally high.

Comparative Analysis of Thionyl Chloride and Oxalyl Chloride
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, can lead to side reactions with sensitive functional groups.Generally milder and more selective.
Reaction Conditions Typically requires heating (reflux).Often proceeds at room temperature.
Byproducts SO₂ and HCl (gaseous).CO, CO₂, and HCl (gaseous).
Work-up Removal of excess reagent by distillation.Removal of excess reagent and solvent by evaporation.
Cost Less expensive.More expensive.
Safety Corrosive and toxic. Reacts violently with water.Toxic and corrosive. The use of DMF can lead to the formation of a potent carcinogen.

Workflow Diagram

cluster_0 Route 1: From 3,5-Dichlorobenzoic Acid A 3,5-Dichlorobenzoic Acid B Chlorination A->B SOCl₂ or (COCl)₂ C This compound B->C

Caption: Synthesis of this compound from 3,5-Dichlorobenzoic acid.

Route 2: Multi-step Synthesis from Anthranilic Acid

This synthetic pathway utilizes the inexpensive and readily available starting material, anthranilic acid. The process involves a sequence of chlorination, diazotization, and finally, conversion to the acid chloride.

Experimental Protocol

A typical synthesis involves the following steps:

  • Chlorination of Anthranilic Acid: Anthranilic acid is treated with a chlorinating agent, such as hydrochloric acid and hydrogen peroxide, to introduce two chlorine atoms onto the aromatic ring, yielding 2-amino-3,5-dichlorobenzoic acid.[1]

  • Diazotization and Reduction: The amino group of 2-amino-3,5-dichlorobenzoic acid is removed via a diazotization reaction followed by reduction. This is commonly achieved using sodium nitrite (B80452) in an acidic medium, followed by treatment with a reducing agent like ethanol, to produce 3,5-Dichlorobenzoic acid.[1]

  • Formation of Acid Chloride: The resulting 3,5-Dichlorobenzoic acid is then converted to this compound using a chlorinating agent such as thionyl chloride, as described in Route 1.[1]

  • Overall Yield: A total mass yield of over 81% has been reported for this process.[1]

Workflow Diagram

cluster_1 Route 2: From Anthranilic Acid A Anthranilic Acid B Chlorination A->B HCl, H₂O₂ C 2-Amino-3,5-dichlorobenzoic acid B->C D Diazotization & Reduction C->D NaNO₂, Ethanol E 3,5-Dichlorobenzoic Acid D->E F Chlorination E->F SOCl₂ G This compound F->G

Caption: Multi-step synthesis of this compound from Anthranilic acid.

Route 3: Oxidation and Chlorination of 3,5-Dichlorotoluene

This route offers a potential pathway for large-scale industrial production, starting from 3,5-Dichlorotoluene.

Synthetic Approach
  • Oxidation: The methyl group of 3,5-Dichlorotoluene is oxidized to a carboxylic acid group to form 3,5-Dichlorobenzoic acid. This can be achieved using strong oxidizing agents under harsh reaction conditions.

  • Chlorination: The resulting 3,5-Dichlorobenzoic acid is subsequently converted to the acid chloride as described in Route 1.

Workflow Diagram

cluster_2 Route 3: From 3,5-Dichlorotoluene A 3,5-Dichlorotoluene B Oxidation A->B Oxidizing Agent C 3,5-Dichlorobenzoic Acid B->C D Chlorination C->D SOCl₂ E This compound D->E

Caption: Synthesis of this compound from 3,5-Dichlorotoluene.

Route 4: Multi-step Synthesis from Benzoyl Chloride

An alternative industrial method starts from benzoyl chloride and proceeds through sulfonation and chlorination steps.

Synthetic Approach
  • Sulfonation: Benzoyl chloride is reacted with a sulfonating agent, such as sulfur trioxide (SO₃), to introduce two sulfonic acid groups, forming 5-chloroformyl-m-benzenedisulfonic acid.[2]

  • Catalytic Chlorination: The sulfonic acid groups are then converted to sulfonyl chlorides using a chlorinating agent like triphosgene in the presence of a catalyst.[2]

  • Desulfonylation-Chlorination: The final step involves the removal of the sulfonyl chloride groups and simultaneous chlorination of the aromatic ring by passing chlorine gas through the reaction mixture, yielding this compound.[2]

  • Yield and Purity: This method has been reported to produce this compound with yields ranging from 87% to 95% and purities between 96% and 99%.[2]

Workflow Diagram

cluster_3 Route 4: From Benzoyl Chloride A Benzoyl Chloride B Sulfonation A->B SO₃ C 5-Chloroformyl-m- benzenedisulfonic acid B->C D Catalytic Chlorination C->D Triphosgene E 5-Chloroformyl-m- benzenedisulfonyl chloride D->E F Desulfonylation- Chlorination E->F Cl₂ G This compound F->G

Caption: Multi-step synthesis of this compound from Benzoyl chloride.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon a variety of factors, including the scale of production, cost constraints, and available equipment.

  • For laboratory-scale synthesis and applications requiring high purity and mild conditions, the chlorination of 3,5-Dichlorobenzoic acid using oxalyl chloride (Route 1B) is often the preferred method due to its high selectivity and ease of work-up.

  • For larger-scale production where cost is a primary driver, the chlorination of 3,5-Dichlorobenzoic acid with thionyl chloride (Route 1A) offers a more economical alternative, albeit with potentially harsher reaction conditions.

  • The multi-step synthesis from anthranilic acid (Route 2) is a viable option when the starting material cost is a critical consideration, despite the longer reaction sequence.

  • The routes starting from 3,5-Dichlorotoluene (Route 3) and benzoyl chloride (Route 4) are more suited for industrial-scale manufacturing where the infrastructure for handling hazardous reagents and performing multi-step processes is readily available. These routes can offer cost advantages at a large scale but are generally less practical for academic or small-scale research settings.

Ultimately, the selection of a synthetic route requires a careful evaluation of the trade-offs between yield, purity, cost, safety, and environmental impact. This guide provides the foundational data and protocols to assist researchers and drug development professionals in making an informed decision that best aligns with their specific project goals.

References

A Comparative Guide to Chromatographic Purity Assessment of Synthesized 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 3,5-Dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is critical to ensure the quality, safety, and efficacy of the final product. This guide provides an objective comparison of three common chromatographic techniques for assessing its purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). The selection of the most suitable method depends on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and throughput.

Executive Summary of Chromatographic Techniques

The inherent reactivity of the acyl chloride functional group in this compound presents a significant analytical challenge, primarily its susceptibility to hydrolysis. This reactivity dictates the specific strategies employed in each chromatographic technique to ensure accurate purity assessment.

  • Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Due to the high boiling point and potential for thermal degradation of this compound, a derivatization step is typically required to convert it into a more volatile and stable analyte. This method offers high resolution and sensitivity, making it ideal for identifying and quantifying volatile organic impurities.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile. The primary challenge in HPLC analysis of this compound is preventing its degradation on the column and in the mobile phase. This is typically achieved by using a non-aqueous mobile phase and a rapid analysis time.

  • Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis and monitoring reaction progress. While quantitative TLC with densitometry is possible, it generally offers lower precision and sensitivity compared to GC and HPLC. For a reactive compound like this compound, it is crucial to perform the analysis quickly and under anhydrous conditions to minimize degradation.

Comparative Analysis of Chromatographic Methods

The following table summarizes the key performance characteristics of GC, HPLC, and TLC for the purity analysis of this compound. The data presented is a composite of expected values based on the analysis of structurally similar compounds and established validation guidelines.

ParameterGas Chromatography (with Derivatization)High-Performance Liquid ChromatographyThin-Layer Chromatography (with Densitometry)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Separation based on differential migration on a thin layer of adsorbent material.
Typical Column/Plate Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm)Silica gel 60 F254 TLC plate
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Non-aqueous isocratic or gradient mixture (e.g., Acetonitrile (B52724)/Hexane)Anhydrous solvent system (e.g., Toluene/Ethyl Acetate)
Temperature High-temperature oven program (e.g., 80°C to 280°C)Typically ambient or slightly elevated (e.g., 25-40°C)Ambient
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV Detector (e.g., at 235 nm), Mass Spectrometer (MS)UV visualization (254 nm), Densitometer
Sample Preparation Derivatization required (e.g., with methanol (B129727) to form the methyl ester).[1]Dissolution in an anhydrous, non-nucleophilic solvent (e.g., acetonitrile).Spotting of a concentrated solution in a volatile, anhydrous solvent.
Analysis Time ~20-30 minutes~10-15 minutes~30-60 minutes (including development and drying)
Resolution HighHighModerate
Limit of Detection (LOD) Low (ng/mL to pg/mL range)[2]Low to moderate (µg/mL to ng/mL range)Moderate (µ g/spot range)
Limit of Quantitation (LOQ) Low (ng/mL range)[2]Low to moderate (µg/mL range)High (µ g/spot range)
Precision (%RSD) < 2%< 2%5-15%
Accuracy (% Recovery) 98-102%98-102%90-110%

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are representative experimental protocols for the analysis of this compound by GC, HPLC, and TLC. These protocols are based on established methods for similar compounds and should be validated for specific laboratory conditions.[2]

Gas Chromatography (GC) with Derivatization

Due to the reactive nature of the acyl chloride, direct GC analysis is challenging. A derivatization step to convert the acyl chloride to a more stable ester is recommended.

1. Derivatization:

  • In a clean, dry vial, dissolve approximately 10 mg of the synthesized this compound in 1 mL of anhydrous toluene.

  • Add 200 µL of anhydrous methanol and 50 µL of pyridine (B92270) (to neutralize the HCl byproduct).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The resulting solution contains the methyl 3,5-dichlorobenzoate derivative.

2. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[2]

  • Detector Temperature (FID): 300°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

High-Performance Liquid Chromatography (HPLC)

Direct analysis by HPLC is feasible but requires careful control of conditions to prevent on-column hydrolysis.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of anhydrous acetonitrile to achieve a concentration of about 1 mg/mL.

  • Prepare a series of working standards by diluting a stock solution of a reference standard in anhydrous acetonitrile to concentrations ranging from 0.01 mg/mL to 1.5 mg/mL.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile:Hexane (e.g., 60:40 v/v). The mobile phase must be anhydrous.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection: UV at 235 nm.[2]

  • Injection Volume: 10 µL.

Thin-Layer Chromatography (TLC)

TLC provides a rapid, qualitative assessment of purity and can be used to monitor the progress of the synthesis.

1. Sample and Standard Preparation:

  • Prepare a concentrated solution of the this compound sample (approx. 10 mg/mL) in a volatile, anhydrous solvent such as dichloromethane.

  • Prepare a similar solution of a reference standard.

  • If available, prepare solutions of potential impurities, such as 3,5-dichlorobenzoic acid.

2. TLC Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Developing Solvent): A mixture of Toluene:Ethyl Acetate (e.g., 9:1 v/v) in a chromatography tank with a saturated atmosphere.

  • Application: Spot 1-2 µL of the sample and standard solutions onto the TLC plate.

  • Development: Develop the plate in the chromatography tank until the solvent front reaches approximately 1 cm from the top.

  • Visualization:

    • Examine the dried plate under UV light at 254 nm.

    • For enhanced visualization, the plate can be exposed to ammonia (B1221849) vapor, which will react with the acyl chloride to form the corresponding amide, potentially altering its Rf value and spot appearance.

  • Quantitation (Optional): Scan the plate using a TLC-densitometer at a suitable wavelength (e.g., 254 nm) to obtain quantitative data.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the purity assessment of this compound using GC and HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 3,5-Dichlorobenzoyl Chloride Sample Derivatization Derivatization (e.g., with Methanol) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification

Caption: Workflow for GC Purity Analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3,5-Dichlorobenzoyl Chloride Sample Dissolution Dissolution in Anhydrous Solvent Sample->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The choice of chromatographic method for the purity assessment of synthesized this compound depends on the specific analytical needs. Gas Chromatography, following a derivatization step, offers high sensitivity and resolution, making it an excellent choice for detailed impurity profiling. High-Performance Liquid Chromatography provides a direct analytical approach, provided that care is taken to prevent hydrolysis, and is suitable for routine quality control. Thin-Layer Chromatography serves as a rapid, preliminary screening tool. For all methods, proper validation is crucial to ensure the reliability of the results.

References

Efficacy of 3,5-Dichlorobenzoyl Chloride Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, derivatives of 3,5-dichlorobenzoyl chloride have emerged as a promising class of compounds with potential broad-spectrum antimicrobial activity. The presence of the dichlorophenyl moiety is a key feature in many biologically active molecules, contributing to their interaction with microbial targets.

This guide provides a comparative overview of the antimicrobial efficacy of various heterocyclic derivatives that can be synthesized from this compound. Due to the limited availability of a single comprehensive study on a systematic series of these derivatives, this guide synthesizes data from research on structurally related dichlorophenyl compounds to provide insights into their potential antimicrobial performance. The presented data, experimental protocols, and pathway visualizations aim to serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various dichlorophenyl-substituted heterocyclic compounds against a range of pathogenic bacteria and fungi. These values are indicative of the potential efficacy of derivatives synthesized from this compound.

Table 1: Antibacterial Activity of Dichlorophenyl-Substituted Heterocyclic Derivatives (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference Compound (MIC in µg/mL)
Hydrazones Hydrazone with 2,4-dichloro moiety25-25-Ciprofloxacin (12.5-25)[1]
Hydrazone with 2,4-dichloro moiety (nitroaniline fragment)25---Ciprofloxacin (12.5-25)[1]
1,3,4-Oxadiazoles 2,5-disubstituted-1,3,4-oxadiazole0.40.20.40.2Ciprofloxacin (0.2)[2]
Triazoles 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazolePotent ActivityPotent ActivityPotent ActivityPotent ActivityAmpicillin & Streptomycin[3]
Benzimidazoles 2,4-dichlorobenzyl derivative--Good Activity-Not Specified[4]

Note: Data for hydrazones and oxadiazoles (B1248032) are for 2,4-dichlorophenyl derivatives, which are structurally similar to potential derivatives of this compound. The data for triazoles and benzimidazoles represent broader classes of compounds with dichlorophenyl substitutions, indicating the potential of this scaffold.

Table 2: Antifungal Activity of Dichlorophenyl-Substituted Heterocyclic Derivatives (MIC in µg/mL)

Compound ClassDerivativeCandida albicansAspergillus nigerReference Compound (MIC in µg/mL)
Hydrazones Hydrazone with 2,4-dichloro moiety25-50-Fluconazole[1]
1,3,4-Oxadiazoles 2,5-disubstituted-1,3,4-oxadiazoleModerate ActivityModerate ActivityFluconazole[2]
Triazoles 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoleHighly Potent ActivityHighly Potent ActivityKetoconazole & Bifonazole[3]
Benzimidazoles Benzimidazole-sulfonamide analoguePotent Activity-Not Specified[4]

Note: The data presented is for dichlorophenyl derivatives that are structurally analogous to compounds derivable from this compound, highlighting the potential antifungal efficacy of this chemical class.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel antimicrobial agents.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Microbial Cultures: Prepare fresh overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) and fungi (e.g., Candida albicans) in a medium like Sabouraud Dextrose Broth.
  • Media: Sterile Mueller-Hinton Broth (for bacteria) and RPMI-1640 medium (for fungi).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.
  • Add 100 µL of the prepared microbial inoculum to each well.
  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent, but no test compound). A sterility control (broth only) should also be included.
  • Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Protocol 2: Agar (B569324) Well Diffusion Method

This method is used for the qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

1. Preparation of Materials:

  • Test Compounds: Prepare solutions of the derivatives at a known concentration.
  • Microbial Cultures: Prepare standardized inoculums as described in the broth microdilution method.
  • Media: Prepare sterile Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.
  • Equipment: Sterile cotton swabs, sterile cork borer or well cutter, micropipettes.

2. Assay Procedure:

  • Evenly spread the standardized microbial inoculum onto the surface of the agar plates using a sterile swab to create a lawn.
  • Allow the plates to dry for a few minutes.
  • Using a sterile cork borer, create uniform wells (typically 6-8 mm in diameter) in the agar.
  • Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
  • A well with a standard antibiotic and another with the solvent can be used as positive and negative controls, respectively.
  • Incubate the plates under the same conditions as for the broth microdilution method.

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for antimicrobial screening and a hypothetical signaling pathway that could be targeted by antimicrobial agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison start 3,5-Dichlorobenzoyl chloride synthesis Synthesis of Derivatives (e.g., Amides, Hydrazones) start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification prep_inoculum Preparation of Standardized Microbial Inoculum purification->prep_inoculum mic_assay Broth Microdilution Assay (MIC Determination) prep_inoculum->mic_assay well_diffusion Agar Well Diffusion Assay (Zone of Inhibition) prep_inoculum->well_diffusion data_collection Data Collection (MIC values, Zone Diameters) mic_assay->data_collection well_diffusion->data_collection comparison Comparison with Standard Antibiotics data_collection->comparison sar_analysis Structure-Activity Relationship (SAR) Analysis comparison->sar_analysis

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of novel compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_synthesis_inhibition Biosynthesis Inhibition cluster_metabolism Metabolic Disruption membrane_integrity Disruption of Membrane Integrity cell_death Bacterial/Fungal Cell Death membrane_integrity->cell_death ion_channels Alteration of Ion Channels ion_channels->cell_death protein_synthesis Protein Synthesis (Ribosome Targeting) protein_synthesis->cell_death dna_synthesis DNA Replication (e.g., Gyrase Inhibition) dna_synthesis->cell_death cell_wall Cell Wall Synthesis (e.g., Peptidoglycan) cell_wall->cell_death enzyme_inhibition Enzyme Inhibition (e.g., Dihydrofolate Reductase) enzyme_inhibition->cell_death ros_production Generation of Reactive Oxygen Species (ROS) ros_production->cell_death derivative 3,5-Dichlorobenzoyl Chloride Derivative derivative->membrane_integrity derivative->protein_synthesis derivative->dna_synthesis derivative->cell_wall derivative->enzyme_inhibition derivative->ros_production

Caption: Hypothetical antimicrobial mechanisms of action for novel chemical entities.

References

Benchmarking the Synthesis of 3,5-Dichlorobenzoyl Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of common laboratory-scale and industrial methods for the synthesis of 3,5-Dichlorobenzoyl chloride, a vital building block in the manufacturing of pharmaceuticals, herbicides, and specialty chemicals. [1][2][3]

This document outlines the prevalent synthetic routes, presents quantitative data for easy comparison, provides a detailed experimental protocol for a representative laboratory method, and visualizes the synthetic workflows.

Comparative Analysis of Synthesis Methods

The production of this compound can be broadly categorized into two scales of operation: laboratory synthesis, typically starting from 3,5-Dichlorobenzoic acid, and industrial production, which may utilize more readily available raw materials like benzoyl chloride.[4][5]

Data Summary

The following table summarizes the key quantitative parameters for different synthetic approaches, offering a clear comparison of their efficiencies and conditions.

Parameter Laboratory Method 1 (Thionyl Chloride) Laboratory Method 2 (Oxalyl Chloride) Industrial Method (from Benzoyl Chloride)
Starting Material 3,5-Dichlorobenzoic acid3,5-Dichlorobenzoic acid (aryl carboxylic acid)Benzoyl chloride
Key Reagents Thionyl chloride (SOCl₂), Pyridine (B92270) (catalyst)Oxalyl chloride, DMF (catalyst)SO₃, Triphosgene, Cl₂, Quaternary phosphonium (B103445) salt (catalyst)
Solvent Methylene (B1212753) chloride or neatDichloromethane (DCM)Inert solvent (e.g., Xylene, Chlorobenzene)
Reaction Temperature Reflux0°C to room temperatureUp to 175°C (final step)
Reaction Time 2 - 20 hours4 hours~2.5 hours (final chlorination step)
Reported Yield Quantitative (100%)[6][7]Not explicitly stated, but residue used directly[1][6]93.7% - 94.7%[4]
Reported Purity Not explicitly statedNot explicitly stated98.5% - 98.8%[4]

Experimental Protocols

Below is a detailed methodology for a common laboratory-scale synthesis of this compound.

Laboratory Synthesis via Thionyl Chloride

This protocol is based on the reaction of 3,5-Dichlorobenzoic acid with thionyl chloride.[7][8]

Materials:

  • 3,5-Dichlorobenzoic acid (1 eq.)

  • Thionyl chloride (SOCl₂) (excess, e.g., ~1.3 eq. or used as solvent)[8]

  • Pyridine (catalytic amount)[7]

  • Methylene chloride (or other inert solvent, optional)[8]

  • Dry hexane (B92381) (for crystallization)[7]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Dichlorobenzoic acid (e.g., 20 g).[7]

  • Add thionyl chloride (e.g., 49.4 g) and a catalytic amount of pyridine (e.g., 0.21 g).[7] Alternatively, dissolve the acid in a solvent like methylene chloride (e.g., 60 ml for 13.4 g of acid) and then add thionyl chloride.[8]

  • Heat the mixture to reflux and maintain for a period of 2 to 20 hours.[7][8] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation, potentially under reduced pressure.[7]

  • To the residue, add dry hexane to precipitate any insoluble impurities. Filter the resulting solution.[7]

  • Remove the hexane from the filtrate under reduced pressure. The remaining solution can then be crystallized to obtain this compound.[7] A quantitative yield is reported for this method.[6][7]

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_lab Laboratory Synthesis A 3,5-Dichlorobenzoic Acid C Reaction Mixture A->C B Chlorinating Agent (e.g., SOCl₂ or Oxalyl Chloride) B->C D Reflux / Stir C->D E Work-up (Distillation, Crystallization) D->E F This compound E->F

Laboratory Synthesis Workflow from 3,5-Dichlorobenzoic Acid.

G cluster_industrial Industrial Synthesis A Benzoyl Chloride B Sulfonation (SO₃) A->B C 5-Chloroformyl Benzene-1,3-disulfonic acid B->C D Catalytic Chlorination (Triphosgene, Tertiary Amine) C->D E 5-Chloroformyl Benzene-1,3-disulfonyl chloride D->E F Desulfurization-Chlorination (Cl₂, Quaternary Phosphonium Salt) E->F G This compound F->G

References

Impurity Profiling of Commercial 3,5-Dichlorobenzoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Impurities present in starting materials, such as 3,5-Dichlorobenzoyl chloride, can lead to the formation of undesired byproducts, impacting the yield, safety, and efficacy of the final product. This guide provides a comparative analysis of common impurities found in commercial this compound, supported by established analytical methodologies for their characterization.

Understanding the Impurity Landscape

Commercial grades of this compound can contain various impurities stemming from the manufacturing process or degradation over time. A thorough understanding of these impurities is crucial for quality control and process optimization.

Based on available data, the purity of commercial this compound is typically assessed by Gas Chromatography (GC), with a minimum assay of 95.0% being a common specification.[1]

Key Impurity Classes:
  • Process-Related Impurities: These are substances formed during the synthesis of this compound. The most common synthetic route involves the chlorination of 3,5-dichlorobenzoic acid.[2] Incomplete reaction or side reactions can lead to the presence of the starting material and its anhydride.

  • Isomeric Impurities: The synthesis process may also result in the formation of other dichlorobenzoyl chloride isomers, which can be difficult to separate due to their similar physical and chemical properties.

  • Degradation Products: this compound is sensitive to moisture and can hydrolyze to form 3,5-dichlorobenzoic acid.

Comparative Analysis of Impurity Levels

The following table summarizes common impurities found in commercial this compound, along with their typical maximum allowable limits as reported by some manufacturers. It is important to note that impurity profiles can vary between suppliers and even between different batches from the same supplier.

Impurity NameImpurity TypeTypical Maximum Limit (%)
3,5-Dichlorobenzoic acidProcess-Related / Degradation≤ 1.00[3]
3,5-Dichlorobenzoic anhydrideProcess-Related≤ 1.00[3]
2,5-Dichlorobenzoyl chlorideIsomeric≤ 0.20[4]
2,4-Dichlorobenzoyl chlorideIsomeric≤ 0.10[4]
3,4-Dichlorobenzoyl chlorideIsomeric≤ 0.20[4]
2-Chlorobenzoyl ChlorideIsomeric≤ 0.10[4]
4-Chlorobenzoyl ChlorideIsomeric≤ 0.10[4]
TrichlorobenzeneProcess-Related≤ 0.30[4]

Analytical Methodologies for Impurity Characterization

Accurate and robust analytical methods are essential for the identification and quantification of impurities in this compound. The following section details the primary techniques used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. Due to the reactive nature of acyl chlorides, derivatization is often employed to improve chromatographic performance and stability.

Experimental Protocol:

  • Sample Preparation: A sample of this compound is derivatized, for example, by reacting with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding ester. This reduces the reactivity of the analyte and improves its volatility for GC analysis.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically used.

    • Injector: Split/splitless injector, with a typical split ratio of 50:1.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of impurities with different boiling points. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used for generating reproducible mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Data Acquisition: Full scan mode is used for the identification of unknown impurities by comparing the obtained mass spectra with spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used for the quantification of known impurities to enhance sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For this compound, which readily hydrolyzes, careful consideration of the mobile phase and sample preparation is crucial.

Experimental Protocol:

  • Sample Preparation: The sample is typically dissolved in a non-aqueous, aprotic solvent such as acetonitrile (B52724) to prevent hydrolysis.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The pH of the aqueous phase should be controlled to ensure good peak shape.

    • Detector: A UV detector set at a wavelength where the analytes have significant absorbance (e.g., 210-230 nm) is typically used.

  • Analysis: The retention times and peak areas of the impurities are compared to those of known reference standards for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are valuable in this context.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). An internal standard with a known concentration may be added for quantitative analysis.

  • NMR Acquisition:

    • ¹H NMR: Provides information on the number and chemical environment of the protons in the molecule. The chemical shifts and coupling patterns of the impurity signals can be compared to reference spectra for identification.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule. This can be particularly useful for distinguishing between isomers.

  • Data Analysis: The integration of the signals in the ¹H NMR spectrum can be used to determine the relative amounts of the impurities present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is useful for confirming the identity of the main component and detecting the presence of certain types of impurities.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The presence of characteristic absorption bands can indicate the presence of impurities. For example, a broad O-H stretching band around 3000 cm⁻¹ would suggest the presence of the hydrolysis product, 3,5-dichlorobenzoic acid. The carbonyl (C=O) stretching frequency of the acid chloride is typically around 1770 cm⁻¹, while the corresponding acid would show a carbonyl stretch at a lower frequency (around 1700 cm⁻¹).

Visualizing the Analytical Workflow

To effectively characterize the impurities in commercial this compound, a systematic analytical workflow is employed. The following diagram illustrates the logical progression of this process.

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_data Data Interpretation cluster_reporting Final Output Sample Commercial 3,5-Dichlorobenzoyl Chloride Sample Preparation Sample Preparation (e.g., Derivatization, Dissolution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Volatile Impurities HPLC HPLC Analysis Preparation->HPLC Non-Volatile Impurities NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR Structural Elucidation FTIR FTIR Spectroscopy Preparation->FTIR Functional Group Analysis Identification Impurity Identification GCMS->Identification Quantification Impurity Quantification GCMS->Quantification HPLC->Identification HPLC->Quantification NMR->Identification NMR->Quantification FTIR->Identification Comparison Comparison with Reference Standards and Libraries Identification->Comparison Quantification->Comparison Report Comprehensive Impurity Profile Report Comparison->Report

Caption: Workflow for the characterization of impurities in this compound.

Signaling Pathway of Impurity Impact

The presence of impurities in this compound can have a cascading effect on downstream processes, particularly in drug development. The following diagram illustrates a simplified signaling pathway of how these impurities can impact the final API.

Impurity_Impact_Pathway Impurity Impurities in This compound Reaction Synthetic Reaction Step Impurity->Reaction Byproduct Formation of Unwanted Byproducts Impurity->Byproduct Reaction->Byproduct Purification Downstream Purification Challenges Byproduct->Purification API Final Active Pharmaceutical Ingredient (API) Purification->API Quality Reduced API Purity and Yield API->Quality Safety Potential for Toxic or Genotoxic Impurities API->Safety Efficacy Altered Pharmacological Activity API->Efficacy

Caption: Impact of impurities on the drug development process.

By implementing a robust analytical strategy, researchers and manufacturers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their final products. This guide serves as a foundational resource for establishing such quality control measures.

References

Safety Operating Guide

Proper Disposal of 3,5-Dichlorobenzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 3,5-Dichlorobenzoyl chloride are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to mitigate risks associated with this corrosive and water-reactive compound.

Immediate Safety and Handling Precautions

This compound is a corrosive solid that causes severe skin burns and eye damage and is harmful if swallowed.[1] It is highly sensitive to moisture and reacts with water to release irritating and toxic hydrogen chloride gas.[2][3] Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[2]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use a dust mask or, for larger quantities or in case of insufficient ventilation, a self-contained breathing apparatus.[1][4]

All handling operations should be conducted in a certified chemical fume hood to control exposure to dust and vapors.[2] Ensure that a safety shower and eyewash station are readily accessible.[2]

Storage and Incompatible Materials

Proper storage is critical to prevent accidental reactions. Store this compound in a tightly closed, properly labeled container in a dry, refrigerated, and well-ventilated corrosives area, preferably under an inert gas.[1][2] Avoid contact with strong oxidizing agents, strong bases, and moisture.[2]

Step-by-Step Disposal Procedure for Small Laboratory Quantities

Disposal of this compound requires a two-step process: (1) careful neutralization (quenching) of the reactive acyl chloride, followed by (2) disposal of the neutralized waste through your institution's hazardous waste program. Do not attempt to dispose of this compound directly without neutralization.

Experimental Protocol: Neutralization of this compound

This protocol is intended for small, laboratory-scale quantities of the reagent.

Materials:

  • This compound waste

  • A suitable quenching agent (e.g., a dilute solution of sodium bicarbonate or a secondary amine like diethylamine)

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium hydroxide (B78521) solution)

  • An ice bath

  • An appropriate solvent (e.g., acetone (B3395972) or toluene)

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing the quenching solution in an ice bath to cool.

  • Slow Addition: Slowly and carefully add the this compound to the cooled quenching solution with constant stirring. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent a violent reaction.[5]

  • Monitoring: Monitor the reaction for gas evolution (carbon dioxide if using bicarbonate, or HCl which will be trapped by the scrubber). Continue stirring until the reaction ceases.

  • Final pH Check: Once the reaction is complete, check the pH of the resulting solution to ensure it is neutral.

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.

Spill Response

In the event of a spill, evacuate the area immediately.[1] Wearing the appropriate PPE, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable, labeled container for disposal.[2] Prevent the spill from entering drains or water systems.[2]

Quantitative Data for this compound

PropertyValueReference
CAS Number 2905-62-6[2][4]
Molecular Formula C₇H₃Cl₃O[6]
Molecular Weight 209.46 g/mol [4]
Appearance White to light yellow solid[7]
Melting Point 28 °C[4]
Boiling Point 135-137 °C at 25 mmHg[4]
Flash Point 113 °C (closed cup)[4]
Oral LD50 (Rat) 794 mg/kg[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_neutralization Neutralization (Quenching) cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Quench Prepare Quenching Agent (e.g., Sodium Bicarbonate Solution) FumeHood->Quench Proceed to Neutralization SlowAdd Slowly Add this compound to Quenching Agent with Stirring Quench->SlowAdd Monitor Monitor Reaction and Control Temperature SlowAdd->Monitor Neutral Ensure Final Solution is Neutral Monitor->Neutral WasteContainer Transfer to Labeled Hazardous Waste Container Neutral->WasteContainer Proceed to Disposal EHSO Dispose Through Institutional Hazardous Waste Program WasteContainer->EHSO

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring both personal safety and environmental compliance. Always consult your institution's specific hazardous waste management guidelines.[8][9]

References

Personal protective equipment for handling 3,5-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dichlorobenzoyl Chloride

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 2905-62-6). It is intended for researchers, scientists, and professionals in drug development to minimize risks and ensure a safe laboratory environment.

Chemical Profile: this compound is a corrosive solid, harmful if swallowed, and causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation and is corrosive to metals.[1][2] It is sensitive to moisture and decomposes in contact with water, liberating toxic gases like hydrogen chloride.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.[2]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a face shield (minimum 8-inch).[1][3]Protects against splashes and vapors that can cause severe eye damage.[1][4] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or PVC).[3][4]Prevents skin contact which can result in severe burns.[1][3] Gloves must be inspected for integrity before each use.[3]
Body Protection Chemical-resistant suit or lab coat, and a PVC apron.[3][5]Protects the body from accidental splashes and contact.[3] For significant exposure risk, a full chemical-protection suit is recommended.[5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask for solids).[2]Required when handling outside of a fume hood, if dust is generated, or if irritation is experienced, to prevent inhalation of corrosive dust and vapors.[2][6]

Operational and Disposal Plans

A systematic approach is critical for safely managing this compound from receipt to disposal.

I. Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Emergency Equipment: Ensure a safety shower and an eyewash station are readily accessible and located close to the workstation.[1][2]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and refrigerated "Corrosives Area".[1][2] It must be protected from moisture.[2]

  • Incompatibilities: Keep away from incompatible materials such as water, strong bases, alcohols, and strong oxidizing agents.[1][2][8]

II. Step-by-Step Handling Protocol
  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Container Handling: When opening the container, do so carefully as the contents may be under pressure.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] Do not breathe in dust or vapors.[1][9]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands and any exposed skin thoroughly after handling.[1][9]

  • Container Sealing: Keep the container tightly sealed when not in use.[1][2]

III. Emergency Procedures

Spill Response:

  • Minor Spill: For small spills, absorb with a dry, inert material such as sand, earth, or vermiculite.[7][10] Do not use combustible materials. Sweep up the absorbed material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Major Spill: In case of a large spill, evacuate the area immediately and prevent entry.[7] Contact your institution's environmental health and safety department.

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water for at least 15 minutes.[10][11] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If breathing is difficult or has stopped, provide artificial respiration.[10] Do not use the mouth-to-mouth method.[1][10] Call a poison control center or doctor immediately.[11]

  • Ingestion: Rinse the mouth with water.[2][11] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

IV. Disposal Plan
  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][12]

  • Containerization: Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container for hazardous waste.[9][13]

  • Disposal: Dispose of the waste through a licensed waste disposal company.[2][9] Do not empty into drains or release into the environment.[1]

Visual Workflow and Safety Diagrams

The following diagrams illustrate the safe handling workflow and emergency response procedures.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Function prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Gather All Required PPE prep2->prep3 h1 Don All Required PPE prep3->h1 h2 Handle Exclusively Inside Fume Hood h1->h2 h3 Keep Container Sealed When Not in Use h2->h3 h4 Avoid Generating Dust h3->h4 c1 Segregate Waste into Labeled Container h4->c1 c2 Decontaminate Work Area c1->c2 c3 Remove PPE Properly c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Procedural workflow for handling this compound.

G Emergency Response for this compound cluster_spill Spill Response cluster_exposure Personnel Exposure Response start Exposure or Spill Event spill1 Evacuate Immediate Area start->spill1 Spill expo1 Remove Contaminated Clothing start->expo1 Skin/Eye Contact expo3 Move to Fresh Air (Inhalation) start->expo3 Inhalation spill2 Absorb with Inert Dry Material spill1->spill2 spill3 Collect Waste for Disposal spill2->spill3 end_node Seek Immediate Medical Attention spill3->end_node If exposure occurred expo2 Flush Affected Area (Skin/Eyes) for 15 min expo1->expo2 expo2->end_node expo3->end_node

Caption: Emergency response plan for spills and personnel exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichlorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
3,5-Dichlorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.